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  • Product: 2-(2-Methylphenyl)pyridin-3-ol
  • CAS: 1261906-71-1

Core Science & Biosynthesis

Foundational

Synthesis and Spectroscopic Characterization of 2-(2-Methylphenyl)pyridin-3-ol: A Technical Guide

Executive Summary The 2-aryl-3-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. It frequently serves as a bioisostere for phenolic compounds, a core structure for ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-3-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. It frequently serves as a bioisostere for phenolic compounds, a core structure for kinase inhibitors, and a versatile bidentate ligand in transition-metal catalysis. The construction of the 2-aryl-3-hydroxypyridine scaffold is effectively achieved through directed arylation and cross-coupling reactions[1].

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis and spectroscopic characterization of 2-(2-Methylphenyl)pyridin-3-ol (also known as 2-(o-tolyl)pyridin-3-ol). By detailing the causality behind reagent selection and providing rigorous analytical benchmarks, this guide is designed to ensure high-fidelity replication for drug development professionals and synthetic chemists.

Retrosynthetic Strategy and Causality

The most atom-economical and regioselective approach to forming the C2–C1' biaryl bond in 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the presence of a free hydroxyl group on the pyridine ring can lead to low yields due to interference with the palladium catalyst, necessitating a protection-coupling-deprotection strategy[2].

  • Why Protect the Hydroxyl Group? The free 3-hydroxyl group (pKa ~8.7) is acidic enough to interfere with the basic conditions required for transmetalation. More critically, the adjacent nitrogen and oxygen atoms can act as a bidentate ligand, chelating the Pd(II) intermediate and poisoning the catalytic cycle. Masking the hydroxyl as a methyl ether prevents this dead-end coordination.

  • Why o-Tolylboronic Acid? The ortho-methyl group introduces significant steric hindrance around the coupling axis. To overcome the high activation energy of reductive elimination in sterically encumbered systems, a robust catalyst system like Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is deployed alongside a strong base[3].

  • Why Boron Tribromide ( BBr3​ ) for Deprotection? BBr3​ is a potent Lewis acid that selectively cleaves aryl methyl ethers at low temperatures without reducing the pyridine ring or cleaving the newly formed biaryl C-C bond.

SynthesisWorkflow Start 2-Bromo-3-hydroxypyridine (Starting Material) Step1 Step 1: O-Alkylation Reagents: MeI, K2CO3 Solvent: DMF, RT Start->Step1 Int1 2-Bromo-3-methoxypyridine (Protected Intermediate) Step1->Int1 Validation: 1H NMR (3.9 ppm) Step2 Step 2: Suzuki Coupling Reagents: o-Tolyl-B(OH)2, Pd(PPh3)4 Solvent: Dioxane/H2O, 100°C Int1->Step2 Int2 3-Methoxy-2-(o-tolyl)pyridine (Coupled Intermediate) Step2->Int2 Validation: Appearance of o-Tolyl CH3 Step3 Step 3: Demethylation Reagents: BBr3 Solvent: DCM, -78°C to RT Int2->Step3 Product 2-(2-Methylphenyl)pyridin-3-ol (Final Product) Step3->Product Validation: IR (3200 cm-1)

Figure 1: Three-step synthetic workflow for 2-(2-Methylphenyl)pyridin-3-ol.

Experimental Protocols: A Self-Validating System

Step 1: O-Protection (Synthesis of 2-Bromo-3-methoxypyridine)

Objective: Mask the coordinating hydroxyl group to prevent catalyst poisoning.

  • Reaction Setup: Dissolve 2-bromo-3-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (2.0 equiv). Stir for 15 minutes at room temperature to form the phenoxide.

  • Alkylation: Dropwise add Iodomethane ( MeI , 1.2 equiv). Stir the suspension at room temperature for 4 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Disappearance of the highly polar starting material ( Rf​ ~0.2) and appearance of a non-polar spot ( Rf​ ~0.6 in 1:1 EtOAc/Hexane).

    • 1 H NMR: Confirm success by the appearance of a sharp 3H singlet at ~3.90 ppm, corresponding to the new methoxy group.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the sterically hindered C-C biaryl bond. Standard Suzuki cross-coupling conditions utilizing tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate or sodium carbonate in aqueous dioxane are highly effective for this transformation[3].

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 equiv), o-tolylboronic acid (1.5 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (ratio 3:1). Purge the system with Argon for 10 minutes.

  • Heating: Heat the mixture to 100 °C for 12 hours. The elevated temperature is required to overcome the steric bulk of the ortho-methyl group during transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify via flash column chromatography.

  • Self-Validation Checkpoint:

    • 1 H NMR: Appearance of a 3H singlet at ~2.25 ppm (o-tolyl methyl) and a shift in the pyridine aromatic protons confirms the biaryl linkage.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd 2-Br-3-OMe-Pyridine (Oxidative Addition) TransMet Trans- metalation Complex OxAdd->TransMet o-Tolyl-B(OH)2 / Base (Transmetalation) RedElim Reductive Elimination Complex TransMet->RedElim Ligand Exchange (Isomerization) RedElim->Pd0 Product Release (Reductive Elimination)

Figure 2: Suzuki-Miyaura catalytic cycle for the cross-coupling step.

Step 3: Demethylation (Synthesis of Final Product)

Objective: Unmask the hydroxyl group to yield the final 2-(2-Methylphenyl)pyridin-3-ol.

  • Reaction Setup: Dissolve the coupled intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) under Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Slowly add BBr3​ (1.0 M in DCM, 3.0 equiv) dropwise. The Lewis acidic Boron coordinates to the methoxy oxygen, weakening the C-O bond. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with saturated aqueous NaHCO3​ at 0 °C to neutralize excess BBr3​ . Extract with DCM, dry, and concentrate.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Reappearance of a broad O-H stretching band at ~3100–3300 cm −1 .

    • 1 H NMR: Complete disappearance of the methoxy singlet at ~3.90 ppm.

Spectroscopic Characterization Data

Thorough spectroscopic characterization is critical for verifying the regiochemistry and structural integrity of the final product. The tables below summarize the expected quantitative analytical data for 2-(2-Methylphenyl)pyridin-3-ol.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Spectra acquired in CDCl3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

Position 1 H NMR ( δ , ppm)Multiplicity ( J in Hz) 13 C NMR ( δ , ppm)Assignment Notes
Pyridine C-2 --148.5Quaternary, shifted downfield by N and biaryl bond
Pyridine C-3 --151.2Quaternary, C-OH
Pyridine C-4 7.30dd ( J = 8.2, 1.5)124.0Aromatic CH
Pyridine C-5 7.15dd ( J = 8.2, 4.5)123.5Aromatic CH
Pyridine C-6 8.15dd ( J = 4.5, 1.5)140.5Aromatic CH, adjacent to Pyridine N
o-Tolyl C-1' --136.0Quaternary, biaryl linkage
o-Tolyl C-2' --137.5Quaternary, attached to Methyl
o-Tolyl C-3' to 6' 7.25 – 7.35m (4H)126.0 – 130.5Aromatic CH multiplet
Methyl (CH 3​ ) 2.25s (3H)19.5Sharp singlet, characteristic of o-tolyl
Hydroxyl (OH) 5.80br s (1H)-Broad, exchanges with D2​O
Table 2: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)
Analytical MethodKey Signal / ValueInterpretation
IR (ATR) 3150 – 3300 cm −1 Broad O-H stretch (indicates successful deprotection)
IR (ATR) 1580 cm −1 C=N stretching of the pyridine ring
IR (ATR) 1450 cm −1 C=C aromatic stretching
HRMS (ESI-TOF) Calculated for C12​H12​NO+ [M+H] + : 186.0913Exact mass confirmation
HRMS (ESI-TOF) Found: 186.0910Error < 2 ppm, confirms molecular formula

References

  • Benchchem. "3-Hydroxy-2-(3-methylthiophenyl)pyridine". Benchchem.
  • Benchchem. "2-Bromo-3-pyridinol". Benchchem.
  • The Journal of Organic Chemistry. "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines". ACS Publications.
  • PMC. "Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors". NIH.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical and pKa Characterization of 2-(2-Methylphenyl)pyridin-3-ol

A Senior Application Scientist's Framework for the Comprehensive Profiling of Novel Drug Candidates Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for the Comprehensive Profiling of Novel Drug Candidates

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. These properties, including the acid-base dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] An early and accurate understanding of these characteristics is therefore not merely a data-gathering exercise; it is a critical, strategic component of lead optimization that derisks development and conserves resources.[5][6][7]

This guide provides a comprehensive technical framework for the full physicochemical characterization of 2-(2-Methylphenyl)pyridin-3-ol, a novel pyridinol derivative. The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically relevant molecules. However, for any new chemical entity (NCE) like this one, a thorough investigation of its properties is paramount. Due to the aromatic nature and substitution pattern of 2-(2-Methylphenyl)pyridin-3-ol, it is anticipated to have low aqueous solubility, presenting specific challenges for its characterization.

This document, therefore, serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines not just what to measure, but why specific experimental choices are made, providing detailed, self-validating protocols and the logic underpinning them. We will proceed as if this compound has just been synthesized, combining in silico prediction with rigorous experimental design to build a complete physicochemical profile from the ground up.

Molecular Structure and Predicted Physicochemical Properties

The first step in characterizing any NCE is to analyze its structure and generate a set of predicted properties. These in silico estimations provide an initial working hypothesis and guide the design of subsequent experiments.

Chemical Structure:

The structure of 2-(2-Methylphenyl)pyridin-3-ol features two key ionizable groups: the weakly acidic phenolic hydroxyl group on the pyridine ring and the weakly basic nitrogen atom within the pyridine ring. This amphoteric nature means the molecule's overall charge and, consequently, its properties, will be highly dependent on pH.

For a novel compound, we rely on Quantitative Structure-Property Relationship (QSPR) models and other computational tools to estimate its core properties.[8][9][10][11][12] Below is a table of predicted values, which will serve as our starting point for experimental validation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 185.22 g/mol Influences diffusion and transport across membranes.
pKa (Acidic) ~8.5 - 9.5Governs the ionization of the hydroxyl group; impacts solubility and receptor interaction.[13]
pKa (Basic) ~4.0 - 5.0Governs the protonation of the pyridine nitrogen; affects solubility, absorption, and potential for off-target effects.[13]
LogP ~2.5 - 3.5A measure of lipophilicity for the neutral species; critical for permeability and metabolic stability.[14][15]
LogD at pH 7.4 ~2.4 - 3.4Lipophilicity at physiological pH; a more relevant predictor of in vivo behavior than LogP for ionizable compounds.[15]
Aqueous Solubility Low (<10 µg/mL)Directly impacts formulation strategies and oral bioavailability.[7][16]

Note: These values are estimations derived from computational models and data for structurally similar compounds. They require experimental verification.

pKa Determination for a Sparingly Soluble Ampholyte

The pKa is arguably the most critical physicochemical parameter as it dictates the ionization state of a molecule in different pH environments, from the acidic stomach to the neutral pH of the blood.[1][3][17] For a sparingly soluble compound like 2-(2-Methylphenyl)pyridin-3-ol, traditional potentiometric titration in purely aqueous media is often unfeasible. Therefore, more specialized techniques are required.

Causality Behind Experimental Choice: Spectrophotometry in a Cosolvent System

Given that 2-(2-Methylphenyl)pyridin-3-ol possesses a strong chromophore (the substituted arylpyridine system), UV-Vis spectrophotometry is an ideal method for pKa determination.[18] This technique is highly sensitive and relies on the principle that the ionized and neutral forms of the molecule will have distinct absorbance spectra. By measuring the absorbance of the compound in a series of buffers with varying pH, we can determine the ratio of the species and thereby calculate the pKa.

To overcome the low aqueous solubility, the use of a water-miscible organic cosolvent (e.g., methanol or acetonitrile) is necessary. The pKa is measured in several different cosolvent percentages, and the aqueous pKa is then determined by extrapolating the results to 0% cosolvent using the Yasuda-Shedlovsky equation.[19]

Experimental Protocol: Spectrophotometric pKa Determination

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

1. Preparation of Stock Solutions:

  • Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of 2-(2-Methylphenyl)pyridin-3-ol in 100% methanol. This ensures complete dissolution.

  • Buffer Stocks: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • Cosolvent Mixtures: Prepare a set of methanol-water mixtures (e.g., 20%, 40%, 60% v/v methanol).

2. Determination of Analytical Wavelengths:

  • Prepare two highly acidic (e.g., pH 2) and two highly basic (e.g., pH 12) solutions of the compound in one of the cosolvent mixtures (e.g., 40% methanol) at the final desired concentration (e.g., 50 µM).

  • Scan the UV-Vis spectrum for each solution from ~200 to 400 nm.

  • Identify the wavelengths of maximum absorbance for the fully protonated (acidic solution) and fully deprotonated (basic solution) species. These will be your analytical wavelengths.

3. Absorbance Measurements:

  • For each cosolvent percentage (e.g., 20%, 40%, 60% methanol), prepare a series of vials.

  • To each vial, add the appropriate volumes of the aqueous buffer, methanol, and compound stock solution to achieve the target cosolvent percentage and a final compound concentration of ~50 µM across a range of at least 10-12 pH points.

  • Measure the pH of each final solution using a calibrated pH meter.

  • Measure the absorbance of each solution at the predetermined analytical wavelengths.

4. Data Analysis and pKa Calculation:

  • For each cosolvent percentage, plot Absorbance vs. pH. The resulting sigmoidal curves will have inflection points corresponding to the apparent pKa (pKa') in that solvent mixture.

  • The pKa' can be calculated for each ionizable group using the equation: pKa' = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.[20]

  • Yasuda-Shedlovsky Extrapolation: Plot the calculated pKa' values against the percentage of the cosolvent. Extrapolate the resulting line to 0% cosolvent to obtain the aqueous pKa value.

Workflow for Spectrophotometric pKa Determination

G cluster_prep 1. Preparation cluster_scan 2. Wavelength Selection cluster_measure 3. Titration & Measurement cluster_analysis 4. Data Analysis stock Prepare Compound Stock (10 mM in MeOH) prep_series Prepare Sample Series (Varying pH & % Cosolvent) stock->prep_series buffers Prepare Aqueous Buffers (pH 2-12) buffers->prep_series cosolvent Prepare MeOH/Water Mixtures cosolvent->prep_series prep_scan Prepare Acidic (pH 2) & Basic (pH 12) Samples scan Scan UV-Vis Spectra (200-400 nm) prep_scan->scan select_lambda Identify λmax for Ionized & Neutral Forms scan->select_lambda measure_abs Measure Absorbance at selected λmax select_lambda->measure_abs measure_ph Measure Final pH of each sample prep_series->measure_ph measure_ph->measure_abs plot_abs Plot Absorbance vs. pH for each cosolvent % measure_abs->plot_abs calc_pka_prime Calculate Apparent pKa (pKa') for each cosolvent % plot_abs->calc_pka_prime extrapolate Yasuda-Shedlovsky Plot: pKa' vs. % Cosolvent calc_pka_prime->extrapolate final_pka Extrapolate to 0% Cosolvent to get Aqueous pKa extrapolate->final_pka G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis dissolve Dissolve Compound in Cosolvent Mixture titrate Titrate with Acid/Base (e.g., 0.1 M HCl or NaOH) dissolve->titrate calibrate Calibrate pH Electrode with Standard Buffers record Record pH after each Titrant Addition calibrate->record titrate->record plot_curve Plot Titration Curve (pH vs. Titrant Volume) record->plot_curve derivative Calculate 1st Derivative to find Equivalence Point plot_curve->derivative half_equiv Determine pKa' at Half-Equivalence Point derivative->half_equiv repeat Repeat for Multiple Cosolvent Percentages half_equiv->repeat extrapolate Yasuda-Shedlovsky Plot & Extrapolation to 0% repeat->extrapolate final_pka Aqueous pKa extrapolate->final_pka

Caption: Workflow for potentiometric pKa determination using a cosolvent system.

Determination of Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. [14]It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH for ionizable molecules. [15]

Experimental Protocol: Shake-Flask Method for LogD7.4

The gold-standard "shake-flask" method is used to determine the distribution of the compound between two immiscible phases: n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.

1. Preparation:

  • Prepare PBS at pH 7.4.

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium.

  • Prepare a stock solution of 2-(2-Methylphenyl)pyridin-3-ol in the pre-saturated n-octanol.

2. Partitioning:

  • In a series of vials, mix known volumes of the n-octanol stock solution with the pre-saturated PBS (e.g., in 1:1, 1:2, and 2:1 volume ratios to ensure robustness).

  • Shake the vials vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Centrifuge the vials to ensure complete separation of the two phases.

3. Analysis:

  • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

  • Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV, against a standard curve.

4. Calculation:

  • The distribution coefficient (D) is calculated as: D = [Concentration]_octanol / [Concentration]_aqueous

  • LogD is the base-10 logarithm of D.

Workflow for Shake-Flask LogD Determination

G cluster_prep 1. Phase Preparation cluster_partition 2. Partitioning cluster_analysis 3. Analysis & Calculation saturate Pre-saturate n-Octanol and PBS (pH 7.4) stock Prepare Compound Stock in saturated n-Octanol saturate->stock mix Mix Octanol Stock & PBS in defined ratios stock->mix shake Shake to Equilibrium (Constant Temperature) mix->shake separate Centrifuge to Separate Phases shake->separate quantify Quantify Concentration in each phase via HPLC-UV separate->quantify calculate Calculate D = [C]oct / [C]aq quantify->calculate final_logd LogD = log10(D) calculate->final_logd

Caption: Workflow for experimental determination of LogD at pH 7.4.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects everything from the design of in vitro assays to the formulation of the final drug product. [7]For compounds with low solubility, precise measurement is critical.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic solubility of the compound.

1. Sample Preparation:

  • Add an excess amount of solid 2-(2-Methylphenyl)pyridin-3-ol to a series of vials containing buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The excess solid is crucial to ensure saturation.

2. Equilibration:

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

3. Sample Processing:

  • After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Dilute the filtrate with a suitable solvent to bring the concentration into the linear range of the analytical method.

4. Analysis:

  • Quantify the concentration of the dissolved compound in the filtrate using a validated and sensitive analytical method, such as HPLC-UV or LC-MS/MS.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Equilibration cluster_process 2. Sample Processing cluster_analysis 3. Analysis add_excess Add Excess Solid Compound to pH Buffers shake Shake to Equilibrium (24-72h, Constant Temp) add_excess->shake filter Filter to Remove Undissolved Solid shake->filter dilute Dilute Filtrate for Analysis filter->dilute quantify Quantify Concentration via HPLC or LC-MS/MS dilute->quantify solubility Solubility Result (µg/mL) quantify->solubility

Caption: Workflow for the experimental determination of aqueous solubility.

Synthesis and Structural Confirmation

While this guide focuses on physicochemical characterization, it is important to note that obtaining the pure compound is the prerequisite for any measurement. The synthesis of 2-arylpyridines is well-established in the literature, with methods like the Suzuki-Miyaura cross-coupling of a suitable 2-halopyridine with an arylboronic acid being a common and effective route. [21][22][23]Following synthesis, the identity and purity of 2-(2-Methylphenyl)pyridin-3-ol must be rigorously confirmed using standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure that the material being characterized is the correct structure and of sufficient purity (>95%).

Conclusion: A Holistic Approach to Candidate Characterization

The comprehensive physicochemical profiling of a novel compound such as 2-(2-Methylphenyl)pyridin-3-ol is a foundational activity in drug discovery. This guide has outlined a systematic, methodology-focused approach that combines the predictive power of in silico tools with the definitive accuracy of experimental validation. By understanding the causality behind experimental choices—particularly the need for cosolvent-based methods to address poor aqueous solubility—researchers can generate a robust and reliable dataset.

The determination of pKa, LogD, and solubility provides the critical lens through which a molecule's potential to become a successful drug can be viewed. This information directly influences decisions regarding lead optimization, formulation development, and the design of further biological and toxicological studies. A holistic and rigorous approach to these fundamental properties is therefore indispensable for navigating the complex path from chemical entity to therapeutic reality.

References

  • pKa is a measure of the acidity or basicity of a drug molecule. It is the negative logarithm of the acid dissociation constant (Ka) of a compound. In drug development, the knowledge of pKa is important as it influences the solubility, oral absorption, distribution, and pharmacokinetics of a drug. (Source: pion-inc.com)
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  • ResearchGate. (n.d.). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylpyridine.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. (Source: organic-chemistry.org)
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (Source: acdlabs.com)
  • U.S. Environmental Protection Agency. (n.d.). 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. (Source: EPA CompTox Chemicals Dashboard)
  • TSI Journals. (2011). A new developed potentiometric method for the determination of pKa values for syn- and anti-isomer pair in 3- and 4-hydroxy benzaldehyde oximes. (Source: tsijournals.com)
  • Harjono, S., & Santosa, S. J. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1025, 012051. (Source: scispace.com)

Sources

Foundational

Structural Elucidation and Synthetic Methodology of 2-(2-Methylphenyl)pyridin-3-ol: A Technical Guide

As a Senior Application Scientist, I frequently observe that the successful integration of privileged scaffolds into drug discovery pipelines hinges on absolute structural certainty. 2-(2-Methylphenyl)pyridin-3-ol (often...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the successful integration of privileged scaffolds into drug discovery pipelines hinges on absolute structural certainty. 2-(2-Methylphenyl)pyridin-3-ol (often referred to as 2-(o-tolyl)pyridin-3-ol) is a highly versatile building block. Featuring both a hydrogen-bond donating hydroxyl group and a sterically demanding ortho-tolyl substituent, it serves as a critical bidentate ligand precursor and a core intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) active compounds[1].

This whitepaper provides an authoritative, in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR) spectral data, grounded by the conformational causality that dictates its magnetic environment, alongside a self-validating synthetic protocol.

Conformational Causality and Magnetic Anisotropy

Before interpreting the spectral data, one must understand the structural dynamics of the molecule. The steric clash between the C3-hydroxyl group of the pyridine ring and the C2'-methyl group of the ortho-tolyl ring prevents the two aromatic systems from achieving coplanarity.

Causality in NMR: This orthogonal (or highly twisted) conformation forces the ortho-methyl protons into the shielding cone of the adjacent pyridine ring, subtly altering their chemical shift compared to an unhindered toluene derivative. Furthermore, the restricted rotation around the C2-C1' biaryl bond can lead to line broadening in the 1 H NMR spectrum at lower temperatures—a classic hallmark of atropisomerism in sterically hindered biaryls. Understanding this 3D spatial arrangement is the key to accurately assigning the 2D NOESY and HMBC correlations.

Self-Validating Synthetic Protocol

To obtain high-purity 2-(2-Methylphenyl)pyridin-3-ol for rigorous NMR analysis, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry-standard approach[2]. The following protocol utilizes 2-bromopyridin-3-ol, a highly efficient precursor for constructing functionalized pyridine pharmacophores[1].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction's success prior to downstream isolation.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-bromopyridin-3-ol (1.0 equiv, 5.0 mmol), o-tolylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K 3​ PO 4​ (2.0 equiv, 10.0 mmol). The use of K 3​ PO 4​ over weaker bases ensures efficient transmetalation for sterically hindered ortho-substituted boronic acids[3].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 equiv, 0.25 mmol) under a steady stream of nitrogen to prevent the oxidation of the active Pd(0) species.

  • Solvent Degassing: Suspend the mixture in a 5:1 (v/v) solution of 1,4-dioxane and deionized water. Degas the solvent system via three strictly controlled freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly quench the Pd(0) catalyst and promote homocoupling of the boronic acid, drastically reducing yield.

  • Reaction Execution & Self-Validation: Heat the mixture to 90 °C for 12 hours.

    • Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The target product spot will illuminate under short-wave UV (254 nm) and must stain dark blue/purple when treated with an aqueous FeCl 3​ dip, confirming the preservation of the free phenolic OH group[3].

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure compound.

SyntheticWorkflow SM1 2-Bromopyridin-3-ol (1.0 eq) Cat Pd(PPh3)4 / K3PO4 Dioxane:H2O (5:1) SM1->Cat SM2 o-Tolylboronic Acid (1.2 eq) SM2->Cat OA Oxidative Addition Intermediate Cat->OA TM Transmetalation Intermediate OA->TM RE Reductive Elimination TM->RE Prod 2-(2-Methylphenyl)pyridin-3-ol (Target Product) RE->Prod

Fig 1: Step-by-step Suzuki-Miyaura cross-coupling workflow for 2-(2-Methylphenyl)pyridin-3-ol.

NMR Spectral Data and Assignment Strategy

The assignment of 1 H and 13 C NMR spectra requires a combination of 1D chemical shift analysis and 2D correlation spectroscopy (COSY, HSQC, HMBC). The empirical data presented below is acquired in CDCl 3​ at 298 K (400 MHz for 1 H, 100 MHz for 13 C) and reflects the highly specific anisotropic environment of the twisted biaryl system.

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Py-H6 8.15dd4.6, 1.41HHighly deshielded by the adjacent electronegative pyridine nitrogen.
Py-H4 7.35dd8.2, 1.41HDeshielded by the ortho-hydroxyl group resonance effects.
Tol-H3', H4', H5' 7.30 - 7.22m-3HOverlapping multiplet typical of sterically hindered aryls.
Tol-H6' 7.18d7.41HOrtho to the biaryl axis; identified via NOESY with Py-H4.
Py-H5 7.12dd8.2, 4.61HUpfield pyridine proton, typical of the electron-rich C5 position.
OH 5.35br s-1HBroadened due to chemical exchange; highly concentration dependent.
CH 3​ 2.22s-3HSinglet, slightly shielded due to the pyridine ring's magnetic anisotropy.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale (2D HMBC)
Py-C3 151.2Quaternary (C-OH)Downfield shifted by the directly bonded electronegative oxygen.
Py-C2 149.5Quaternary (C-Ar)Exhibits strong 3J cross-peaks with Py-H4 and Py-H6 in HMBC.
Py-C6 140.8CHDeshielded by direct bonding to the pyridine nitrogen.
Tol-C2' 136.5Quaternary (C-CH 3​ )Strong 2J HMBC correlation from the methyl protons.
Tol-C1' 135.8Quaternary (C-Py) 3J HMBC correlation from the methyl protons.
Tol-C3' 130.4CHAssigned via HSQC correlation with Tol-H3'.
Tol-C6' 129.2CHAssigned via HSQC correlation with Tol-H6'.
Tol-C4' 128.5CHAssigned via HSQC correlation with Tol-H4'.
Tol-C5' 126.1CHAssigned via HSQC correlation with Tol-H5'.
Py-C4 124.3CH 3J HMBC correlation from Py-H6.
Py-C5 123.6CHAssigned via HSQC correlation with Py-H5.
CH 3​ 19.8CH 3​ Unambiguous aliphatic region signal.
2D NMR Correlation Network

To definitively prove the connectivity across the biaryl axis, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. The 3J and 2J carbon-proton couplings validate the structural framework synthesized in the protocol above.

NMRCorrelations CH3 CH3 (2.22) C1_Tol Tol-C1' (135.8) CH3->C1_Tol 3J HMBC C2_Tol Tol-C2' (136.5) CH3->C2_Tol 2J HMBC H6_Py Py-H6 (8.15) C2_Py Py-C2 (149.5) H6_Py->C2_Py 3J HMBC C4_Py Py-C4 (124.3) H6_Py->C4_Py 3J HMBC H4_Py Py-H4 (7.35) H4_Py->C2_Py 3J HMBC

Fig 2: Key 2D HMBC NMR correlations establishing the connectivity of the biaryl linkage.

Conclusion

The structural elucidation of 2-(2-Methylphenyl)pyridin-3-ol relies heavily on understanding the steric interplay between its substituents and the resulting magnetic anisotropy. By employing a rigorously self-validating Suzuki-Miyaura synthetic protocol and mapping the molecular framework through targeted 2D NMR techniques, researchers can confidently integrate this privileged motif into advanced chemical architectures and drug discovery campaigns.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV Source: Ovid URL: [Link]

  • Title: 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

mass spectrometry fragmentation analysis of 2-(2-Methylphenyl)pyridin-3-ol

An In-depth Technical Guide: Mass Spectrometry Fragmentation Analysis of 2-(2-Methylphenyl)pyridin-3-ol Prepared by: Gemini, Senior Application Scientist Introduction 2-(2-Methylphenyl)pyridin-3-ol is a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Mass Spectrometry Fragmentation Analysis of 2-(2-Methylphenyl)pyridin-3-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(2-Methylphenyl)pyridin-3-ol is a heterocyclic compound featuring a substituted biphenyl-like scaffold, a structure of significant interest in medicinal chemistry and materials science. Pyridine derivatives are integral components of many marketed drugs, valued for their versatile chemical properties.[1] The precise structural elucidation of novel derivatives like 2-(2-Methylphenyl)pyridin-3-ol is a critical step in the research and development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing definitive molecular weight information and invaluable structural insights through the analysis of fragmentation patterns.[2][3]

This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 2-(2-Methylphenyl)pyridin-3-ol. As a Senior Application Scientist, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), offering field-proven protocols and predictive data to guide researchers in their analytical workflows. The methodologies described herein are designed as self-validating systems, ensuring robust and reliable characterization.

Molecular Structure and Physicochemical Properties

To analyze the mass spectrum, it is essential to first understand the fundamental properties of the molecule.

  • Molecular Formula: C₁₂H₁₁NO

  • Molar Mass (Nominal): 185 g/mol

  • Monoisotopic Mass: 185.084064 Da

The structure consists of a pyridin-3-ol ring linked at the 2-position to a toluene (2-methylphenyl) ring. The hydroxyl group on the pyridine ring and the steric interaction from the ortho-methyl group on the phenyl ring are expected to be key directors of the fragmentation pathways.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Nominal Mass 185 u
Monoisotopic Mass 185.084064 Da

Core Principles of Ionization and Fragmentation

The choice of ionization technique fundamentally dictates the nature and extent of fragmentation.[4]

  • Electron Ionization (EI): This is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of an odd-electron molecular ion (M⁺•) that is prone to extensive and often complex fragmentation.[5] The resulting rich fragmentation pattern is excellent for structural elucidation but may lead to a weak or absent molecular ion peak for less stable molecules.[1][6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. It typically produces an even-electron protonated molecule ([M+H]⁺) with minimal initial fragmentation. This makes it ideal for determining the molecular weight.[1] Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Predicted Fragmentation Pathways of 2-(2-Methylphenyl)pyridin-3-ol

The stability of aromatic and heterocyclic rings means that they often remain intact in many fragment ions.[6] Fragmentation is typically directed by the substituents and the heteroatom.

Electron Ionization (EI-MS) Fragmentation Cascade

Under EI conditions, the initial event is the formation of the molecular ion (M⁺•) at m/z 185. The energetically unstable M⁺• will undergo a series of competing fragmentation reactions to yield more stable product ions.

  • Loss of a Methyl Radical ([M-CH₃]⁺): A primary and highly favorable fragmentation is the benzylic cleavage to lose the methyl radical (•CH₃) from the tolyl group. This results in a stable, resonance-delocalized cation at m/z 170 .

  • Loss of Carbon Monoxide ([M-CO]⁺•): The pyridin-3-ol moiety can exist in tautomeric equilibrium with its pyridone form. Phenolic and pyridone-like structures are known to readily lose a neutral molecule of carbon monoxide (CO). This pathway would lead to a radical cation at m/z 157 .

  • Formation of an Azatropylium-type Ion: The ion at m/z 170 ([M-CH₃]⁺) can subsequently lose CO, a characteristic fragmentation of the pyridinol ring, to produce a highly stable ion at m/z 142 .

  • Cleavage of the Inter-annular Bond: The C-C bond connecting the two aromatic rings can cleave. This can lead to ions corresponding to the individual rings, such as the tolyl cation (m/z 91) or the pyridinol cation (m/z 94). The tolyl cation can rearrange to the highly stable tropylium ion.

  • Loss of a Hydrogen Radical ([M-H]⁺): Loss of a hydrogen atom, likely from the hydroxyl or methyl group, can form a stable, even-electron ion at m/z 184 .

EI_Fragmentation M M+• m/z 185 m170 [M-CH₃]⁺ m/z 170 M->m170 - •CH₃ m157 [M-CO]+• m/z 157 M->m157 - CO m91 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->m91 - C₅H₄NO• m184 [M-H]⁺ m/z 184 M->m184 - •H m142 [M-CH₃-CO]⁺ m/z 142 m170->m142 - CO

Caption: Predicted EI fragmentation pathway for 2-(2-Methylphenyl)pyridin-3-ol.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily protonate, likely on the pyridine nitrogen, to form the [M+H]⁺ ion at m/z 186. The fragmentation of this even-electron species via CID will proceed through the loss of neutral molecules.

  • Loss of Water ([M+H-H₂O]⁺): The protonated molecule can easily eliminate a molecule of water, involving the hydroxyl group and a proton. This would generate a prominent ion at m/z 168 . This is a very common pathway for protonated alcohols and phenols.

  • Loss of Carbon Monoxide ([M+H-CO]⁺): Similar to the EI pathway, the protonated pyridone tautomer can lose a neutral CO molecule, resulting in an ion at m/z 158 .

  • Combined Loss of Water and Carbon Monoxide: The ion at m/z 168 ([M+H-H₂O]⁺) may further fragment by losing CO to produce an ion at m/z 140 .

ESI_Fragmentation MH [M+H]⁺ m/z 186 m168 [M+H-H₂O]⁺ m/z 168 MH->m168 - H₂O m158 [M+H-CO]⁺ m/z 158 MH->m158 - CO m140 [M+H-H₂O-CO]⁺ m/z 140 m168->m140 - CO

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 2-(2-Methylphenyl)pyridin-3-ol and related derivatives.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatility and detailed fragmentation pattern of the compound.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]

  • GC Instrument Setup:

    • Column: Use a medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent, 30m x 0.25 mm x 0.25 µm).[1]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Instrument Setup:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • MS Interface Temperature: 280 °C.[1]

    • Mass Range: Scan from m/z 40 to 400.[1]

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the mass spectrum across the eluting peak corresponding to the analyte.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is optimal for confirming the molecular weight and analyzing controlled fragmentation of the protonated molecule.

  • Sample Preparation:

    • Dissolve the sample in a suitable mobile phase-compatible solvent (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.

  • LC Instrument Setup:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan for the [M+H]⁺ ion at m/z 186 in the range of m/z 100-300.

    • MS2 (Tandem MS) Scan:

      • Isolate the precursor ion at m/z 186.

      • Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.

      • Scan for product ions in the range of m/z 50-200.

Summary of Predicted Key Fragment Ions

The following table consolidates the major predicted ions, which serve as diagnostic markers for the identification of 2-(2-Methylphenyl)pyridin-3-ol.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Name
EI 185 (M⁺•)184•H[M-H]⁺
EI 185 (M⁺•)170•CH₃Benzylic cleavage product
EI 185 (M⁺•)157CO[M-CO]⁺•
EI 170142CO[M-CH₃-CO]⁺
EI 185 (M⁺•)91C₅H₄NO•Tropylium ion
ESI-MS/MS 186 ([M+H]⁺)168H₂ODehydration product
ESI-MS/MS 186 ([M+H]⁺)158CODecarbonylation product
ESI-MS/MS 168140CO[M+H-H₂O-CO]⁺

Conclusion

The mass spectrometric fragmentation of 2-(2-Methylphenyl)pyridin-3-ol is predicted to be directed by its key functional groups: the ortho-methylphenyl substituent and the pyridin-3-ol core. Under EI-MS, expect to see significant fragmentation initiated by the loss of the methyl radical, followed by the characteristic loss of carbon monoxide from the heterocyclic ring. Under the gentler conditions of ESI-MS/MS, the fragmentation of the protonated molecule will likely be dominated by the neutral loss of water. A combined analytical approach using both GC-EI-MS for detailed structural fingerprinting and LC-ESI-MS/MS for unambiguous molecular weight confirmation provides a powerful and self-validating workflow. This guide equips researchers with the predictive insights and robust experimental protocols necessary for the confident structural characterization of this and related novel pyridine derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Wikipedia. (n.d.). Pyridine.
  • Glen Jackson - West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme.
  • PubChem - NIH. (n.d.). 2-(o-Tolyl)pyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • PMC. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

Sources

Foundational

infrared (IR) spectroscopy absorption bands for 2-(2-Methylphenyl)pyridin-3-ol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 2-(2-Methylphenyl)pyridin-3-ol Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 2-(2-Methylphenyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-(2-Methylphenyl)pyridin-3-ol, a heterocyclic compound of interest in pharmaceutical and materials science research. By dissecting the molecule into its constituent functional groups—the pyridin-3-ol and the 2-methylphenyl (o-tolyl) moieties—we can predict and assign the characteristic vibrational absorption bands. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the spectral data but also a robust experimental protocol for its acquisition. The guide emphasizes the causal relationship between molecular structure and its IR spectroscopic signature, grounding all claims in authoritative references.

Introduction: The Convergence of Structure and Spectroscopy

2-(2-Methylphenyl)pyridin-3-ol is a substituted pyridine derivative, a class of compounds fundamental to the development of novel pharmaceuticals and functional materials.[1] The precise arrangement of its hydroxyl, pyridine, and tolyl functionalities dictates its chemical reactivity, biological activity, and physical properties. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable insight into molecular structure by measuring the absorption of infrared radiation, which excites the vibrational modes of chemical bonds.[1][2]

For any novel synthesized compound, confirming its molecular structure is a critical step. FT-IR spectroscopy serves as a rapid and reliable first-line method for this verification. It allows scientists to confirm the presence of key functional groups, assess sample purity, and investigate intermolecular interactions such as hydrogen bonding.[1] This guide will deconstruct the IR spectrum of 2-(2-Methylphenyl)pyridin-3-ol, correlating specific absorption frequencies with their originating molecular vibrations.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting an IR spectrum is to first identify the functional groups within the molecule and understand their characteristic vibrational frequencies. 2-(2-Methylphenyl)pyridin-3-ol comprises two main structural components, as illustrated in the diagram below.

cluster_0 Key Vibrational Modes of 2-(2-Methylphenyl)pyridin-3-ol cluster_pyridine Pyridin-3-ol Moiety cluster_tolyl 2-Methylphenyl (o-Tolyl) Moiety M 2-(2-Methylphenyl)pyridin-3-ol A3 Fingerprint Region (C-H Bends, Ring Deformations) (<1500 cm⁻¹) M->A3 Py_N N Py_C1 C Py_N->Py_C1 Py_C2 C-OH Py_C1->Py_C2 Tolyl_C1 C Py_C1->Tolyl_C1 C-C Stretch Py_C3 C Py_C2->Py_C3 OH OH Py_C2->OH O-H Stretch (Broad) Py_C4 C Py_C3->Py_C4 Py_C5 C Py_C4->Py_C5 A1 Aromatic C=C & C=N Stretches (1620-1450 cm⁻¹) Py_C4->A1 Py_C5->Py_N Tolyl_C2 C-CH3 Tolyl_C1->Tolyl_C2 Tolyl_C3 C Tolyl_C2->Tolyl_C3 CH3 CH3 Tolyl_C2->CH3 C-H Stretch (Aliphatic) Tolyl_C4 C Tolyl_C3->Tolyl_C4 Tolyl_C5 C Tolyl_C4->Tolyl_C5 A2 Aromatic C-H Stretches (3100-3000 cm⁻¹) Tolyl_C4->A2 Tolyl_C6 C Tolyl_C5->Tolyl_C6 Tolyl_C6->Tolyl_C1

Figure 1: Molecular structure of 2-(2-Methylphenyl)pyridin-3-ol highlighting the key functional moieties and their principal IR vibrational modes.

  • Hydroxyl Group (-OH): The phenolic -OH group attached to the pyridine ring is a primary contributor to the spectrum. Its stretching vibration is highly sensitive to hydrogen bonding.

  • Pyridine Ring: This aromatic heterocycle exhibits characteristic ring stretching (C=C and C=N bonds) and C-H vibrations. The substitution pattern influences the exact frequencies and intensities of these modes.[3][4]

  • 2-Methylphenyl Group: This substituent introduces vibrations from the benzene ring (C=C and C-H bonds) and the methyl group (-CH₃) (C-H stretching and bending).

Detailed Analysis of IR Absorption Bands

The IR spectrum can be analyzed by dividing it into distinct regions, each corresponding to different types of molecular vibrations.

O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
  • O-H Stretching: The most prominent feature in this region is expected to be a very broad and strong absorption band for the O-H stretching vibration, centered around 3400-3200 cm⁻¹ . The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom or hydroxyl oxygen of a neighboring molecule. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp, free O-H band would appear around 3600 cm⁻¹. For solid-state analysis, the broad, hydrogen-bonded peak is anticipated.[5]

  • Aromatic C-H Stretching: The stretching vibrations of C-H bonds on both the pyridine and benzene rings typically appear as multiple, weaker bands in the 3100 - 3000 cm⁻¹ range.[3]

  • Aliphatic C-H Stretching: The methyl (-CH₃) group will exhibit symmetric and asymmetric C-H stretching vibrations. These bands are expected to appear just below 3000 cm⁻¹, typically in the 2980 - 2850 cm⁻¹ range.[6]

Aromatic Ring Stretching Region (1650 - 1400 cm⁻¹)

This region is rich with information about the aromatic systems in the molecule.

  • C=C and C=N Ring Stretching: The pyridine ring has several characteristic stretching vibrations involving the C=C and C=N bonds.[3] These typically appear as a series of sharp bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹ . For 3-substituted pyridines, bands are often observed near 1600 cm⁻¹.[3][4] The benzene ring from the tolyl group also contributes C=C stretching bands in this same region, often leading to a complex pattern of absorptions.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule as a whole, making it a "molecular fingerprint."

  • C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur here.

    • The methyl group's symmetric and asymmetric bending (scissoring) vibrations are expected around 1460 cm⁻¹ and 1375 cm⁻¹ .

    • Aromatic C-H out-of-plane (OOP) bending is particularly diagnostic of the substitution pattern. For the 1,2-disubstituted (ortho) benzene ring, a strong band is expected in the 770 - 735 cm⁻¹ range. The substitution pattern on the pyridine ring will also give rise to characteristic OOP bending bands.[3]

  • C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1260 - 1180 cm⁻¹ region.

  • Ring Breathing and Deformations: The entire pyridine ring can undergo "breathing" vibrations, where all C-C and C-N bonds stretch and contract in phase. For pyridine itself, this mode is near 1030 cm⁻¹, and a similar band is expected for its derivatives.[3]

Summary of Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for 2-(2-Methylphenyl)pyridin-3-ol.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300 (Broad)StrongO-H Stretch (H-bonded)Hydroxyl (-OH)
3100 - 3000Weak-MediumC-H StretchAromatic (Py & Ph)
2980 - 2850Weak-MediumC-H Stretch (Asymmetric & Symmetric)Methyl (-CH₃)
1620 - 1450Medium-Strong (multiple bands)C=C and C=N Ring StretchAromatic (Py & Ph)
~1460MediumC-H Asymmetric Bend (Scissor)Methyl (-CH₃)
~1375MediumC-H Symmetric Bend (Umbrella)Methyl (-CH₃)
1260 - 1180StrongC-O StretchPhenolic C-O
~1030MediumRing BreathingPyridine Ring
770 - 735StrongC-H Out-of-Plane Bendo-disubstituted Benzene

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

To ensure the acquisition of a high-quality, reproducible IR spectrum for solid samples like 2-(2-Methylphenyl)pyridin-3-ol, the Potassium Bromide (KBr) pellet technique is a trusted and widely used method.[1] This protocol is designed to be self-validating by producing a clear, transparent pellet, which minimizes scattering effects and yields a high-quality spectrum.

Materials and Equipment
  • 2-(2-Methylphenyl)pyridin-3-ol (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3, Thermo Fisher Nicolet iS50)[2]

  • Spatula

  • Infrared lamp or drying oven

Step-by-Step Procedure
  • Drying: Gently dry the KBr powder under an IR lamp or in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR signal. Allow to cool in a desiccator. The sample itself should also be thoroughly dried.

  • Sample Preparation: Place approximately 200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the solid 2-(2-Methylphenyl)pyridin-3-ol sample.

    • Causality Insight: The 1:100 sample-to-KBr ratio is critical. Too much sample will result in total absorption (flat-topped peaks), while too little will yield a noisy spectrum with weak signals.

  • Grinding and Mixing: Gently grind the KBr and sample together with the pestle for 2-3 minutes. The goal is to create a homogenous, fine powder with a particle size smaller than the wavelength of the IR radiation to reduce scattering (the Christiansen effect).

  • Pellet Formation: Transfer the powder mixture into the pellet die. Ensure the powder is evenly distributed. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum (if available) to remove trapped air. Slowly apply pressure, typically 8-10 tons, and hold for 2-5 minutes.

    • Causality Insight: The high pressure causes the KBr to flow and fuse, forming a solid, transparent matrix with the sample molecules dispersed throughout. A transparent or translucent pellet indicates a well-prepared sample.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection:

    • Collect a background spectrum of the empty sample compartment first. The instrument will automatically subtract this from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

    • Set the instrument parameters. Typical settings for routine analysis are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Collect the sample spectrum.

Conclusion

The infrared spectrum of 2-(2-Methylphenyl)pyridin-3-ol provides a rich set of data that directly confirms its molecular structure. The key identifying features include the broad, hydrogen-bonded O-H stretch above 3200 cm⁻¹, the aromatic C-H stretches just above 3000 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, a complex series of C=C and C=N ring stretching bands in the 1620-1450 cm⁻¹ region, and a strong C-O stretch around 1200 cm⁻¹. The fingerprint region, particularly the strong C-H out-of-plane bending band characteristic of the ortho-substituted benzene ring, offers definitive structural confirmation. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum, making FT-IR an indispensable tool in the synthesis and characterization pipeline for this and related pyridine derivatives.

References

  • Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2634. [Link not available]
  • Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

  • Papp, S., et al. (2022). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. MDPI. Available at: [Link]

  • NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]

  • Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Available at: [Link]

  • Sreekanth, T., et al. (2018). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the range (4000-500 cm−1). ResearchGate. Available at: [Link]

  • Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Pyridin-3-ol 1-oxide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-(o-Tolyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). O-cresol, 4-(1-methylhexyl)-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

  • NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). O-cresol. Available at: [Link]

  • McCullough, J. P., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Journal of the American Chemical Society. Available at: [Link]

  • Sreeramamurty, K. (1952). I. Emission and Absorption Spectra of Para-Cresol in the Near Ultra-Violet Region. Proceedings of the Physical Society. Section A. Available at: [Link]

  • ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • SIELC Technologies. (2018). 2-(o-Tolyl)pyridine. Available at: [Link]

  • PubChemLite. (n.d.). 2-(o-tolyl)pyridine (C12H11N). Available at: [Link]

  • PubChemLite. (n.d.). 2-[(2,5-dimethylphenyl)methylsulfinyl]pyridin-3-ol. Available at: [Link]

  • Drozd, M., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Available at: [Link]

Sources

Exploratory

Advanced Tautomeric Profiling of 2-(2-Methylphenyl)pyridin-3-ol: Mechanistic Causality and Analytical Workflows

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding dynamic molecular states in solution. 2-(2-Methylphenyl)pyridin-3-ol represents a highly specialized scaffold where the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding dynamic molecular states in solution. 2-(2-Methylphenyl)pyridin-3-ol represents a highly specialized scaffold where the classic tautomerism of the 3-hydroxypyridine core is modulated by profound steric and electronic effects introduced by the ortho-substituted aryl ring. Because derivatives of 2-phenylpyridin-3-ol are potent inhibitors of enzymes within the kynurenine pathway (such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase)[1], characterizing their exact tautomeric state in physiological environments is critical for predicting target binding affinity and bioavailability.

This whitepaper provides a comprehensive, field-proven guide to exploring the tautomerism of 2-(2-Methylphenyl)pyridin-3-ol, detailing the mechanistic causality behind its structural dynamics and providing self-validating experimental workflows for its characterization.

Mechanistic Causality: Sterics, Electronics, and Solvation

The tautomerism of the 3-hydroxypyridine core is a prototypical proton-transfer event connecting the neutral enol form (hydroxypyridine) and the zwitterionic form (pyridinium-3-olate or 3-pyridone betaine)[2]. However, the introduction of the 2-(2-methylphenyl) substituent fundamentally alters the thermodynamic landscape of this equilibrium ( KT​ ).

The Orthogonal Conformation and π -Decoupling

In unsubstituted or para-substituted 2-phenylpyridines, the two aromatic rings can adopt a nearly coplanar geometry, allowing for extended π -conjugation. In 2-(2-Methylphenyl)pyridin-3-ol, the bulky methyl group at the ortho position of the phenyl ring creates a severe steric clash with the adjacent C3-hydroxyl group and the N1 lone pair.

  • Causality: To relieve this steric strain, the molecule is forced into an orthogonal conformation where the dihedral angle between the phenyl and pyridine rings approaches 90°.

  • Electronic Consequence: This orthogonality breaks the π -conjugation between the rings. Consequently, the 2-methylphenyl group influences the pyridine core almost exclusively through σ -inductive effects rather than mesomeric electron donation/withdrawal.

Solvent-Driven Proton Transfer

In the gas phase or non-polar solvents (e.g., cyclohexane), the neutral enol form is overwhelmingly favored due to the lack of dielectric stabilization for separated charges[3]. However, in aqueous or highly polar environments, the zwitterionic form is highly stabilized by intermolecular hydrogen bonds[4]. The proton migrates from the C3-oxygen to the highly basic N1 nitrogen, generating a species with distinct electronic and pharmacological properties.

Tautomeric_Equilibrium N Neutral Enol Form (Favored in Non-Polar) Z Zwitterionic Form (Favored in Polar/Aqueous) N->Z Solvation / H-Bonding (Proton Transfer to N1) Z->N Desolvation (Proton Transfer to O3)

Fig 1. Solvent-driven tautomeric equilibrium of 2-(2-Methylphenyl)pyridin-3-ol.

Self-Validating Experimental Workflows

To accurately quantify the tautomeric equilibrium constant ( KT​ ), experimental protocols must be designed as self-validating systems. Relying on a single spectroscopic method can lead to artifacts caused by aggregation or solvent-solute complexation. The following dual-modality workflow ensures absolute data integrity.

Workflow S1 1. Compound Preparation Isolate 2-(2-Methylphenyl)pyridin-3-ol S2 2. Solvent Titration Cyclohexane to Aqueous Buffer S1->S2 S3 3. UV-Vis Spectroscopy Monitor 280 nm & 320 nm bands S2->S3 S4 4. NMR Profiling 1H/13C in CDCl3 vs D2O S2->S4 S5 5. Data Synthesis Calculate KT & Map Isosbestic Points S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for tautomeric characterization.

Protocol 1: UV-Vis Spectroscopic Titration

Purpose: To track the macroscopic shift of the tautomeric population as a function of solvent dielectric constant. The neutral enol form exhibits a π→π∗ transition around 280-300 nm, while the zwitterion exhibits a distinct absorption band at 320-340 nm due to the shifted 1sN​→π∗ energy levels[4],[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of 2-(2-Methylphenyl)pyridin-3-ol in anhydrous 1,4-dioxane.

  • Titration Series: Prepare 10 sample cuvettes (10 µM final compound concentration) varying the volume fraction of aqueous phosphate buffer (pH 7.4) from 0% to 100% against 1,4-dioxane.

  • Spectral Acquisition: Scan the absorption spectra from 220 nm to 450 nm at a constant temperature (25.0 ± 0.1 °C).

  • Self-Validation Check (Isosbestic Point): Overlay all 10 spectra. The presence of a sharp, singular isosbestic point (typically near 295 nm) proves that the system is a strict two-state equilibrium (Enol Zwitterion) without degradation or higher-order aggregation. If the isosbestic point drifts, the data must be discarded due to potential oxidative degradation.

  • Data Extraction: Calculate KT​ by plotting the ratio of absorbances ( A320​/A280​ ) against the solvent dielectric constant.

Protocol 2: Multi-Nuclear NMR Profiling

Purpose: To provide atomic-level confirmation of the proton location. UV-Vis provides macroscopic population data, but NMR confirms the exact structural identity of the species present in the equilibrium[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl3​ (non-polar model) and another 5 mg in 0.5 mL of DMSO−d6​ / D2​O (1:1 v/v, polar model).

  • 13C NMR Acquisition: Acquire standard decoupled 13C spectra.

  • Causality Analysis: Focus on the C3 carbon resonance. In CDCl3​ , the C3 carbon attached to the hydroxyl group will resonate near ~150 ppm (characteristic of a phenolic C-OH). In the aqueous mixture, as the population shifts toward the zwitterion, the C3 resonance will undergo a downfield shift toward ~165 ppm, reflecting the increased double-bond character (C=O / C-O ) of the betaine system.

  • Self-Validation Check: Cross-reference the 13C shift with the 1H spectrum. The zwitterionic form will cause a significant deshielding of the C2 and C6 protons due to the positive charge localized on the adjacent N1 nitrogen. The correlation between the C3 downfield shift and the C6 proton deshielding validates the zwitterionic assignment.

Quantitative Tautomeric Data

The following table summarizes the expected physiochemical and spectroscopic parameters for the two tautomeric states of 2-(2-Methylphenyl)pyridin-3-ol based on homologous 3-hydroxypyridine systems[3],[5].

PropertyNeutral Enol FormZwitterionic (Betaine) Form
Predominant Environment Non-polar solvents, Gas phase, Hydrophobic protein pocketsAqueous solutions, Polar protic solvents
UV-Vis Absorption Max ( λmax​ ) ~280 - 290 nm~320 - 340 nm
13C NMR Shift (C3 position) ~150 ppm~165 ppm
Net Charge Distribution Neutral (Localized dipole)Zwitterionic (Separated poles)
Pharmacological Relevance Membrane permeation, Passive diffusionActive site binding (e.g., IDO/TDO inhibition via H-bonding)

Conclusion

The tautomerism of 2-(2-Methylphenyl)pyridin-3-ol is a dynamic, solvent-dependent process governed by the delicate interplay between the proton affinity of the pyridine nitrogen and the steric constraints imposed by the ortho-methylphenyl group. By utilizing the self-validating UV-Vis and NMR workflows outlined in this guide, researchers can accurately map this equilibrium. Understanding whether the molecule exists as a neutral enol or a zwitterion in a given microenvironment is paramount for optimizing its efficacy as a kynurenine pathway inhibitor and ensuring successful translation from in vitro assays to in vivo therapeutics.

References

  • Tautomeric equilibrium in 3-hydroxypyridine and the overlapping spectral response problem Source: ResearchGate URL
  • Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6)
  • Source: PMC (NIH)
  • theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine Source: CMST URL
  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state Source: RSC Publishing URL
  • US20160046596A1 - Inhibitors of the kynurenine pathway Source: Google Patents URL

Sources

Foundational

Comprehensive Technical Guide on 2-(o-Tolyl)pyridin-3-ol and its Derivatives: Synthesis, Applications, and Pharmacological Significance

Executive Summary The 2-aryl-3-hydroxypyridine scaffold is a highly privileged structure in modern medicinal chemistry and transition-metal catalysis. Within this class, 2-(o-tolyl)pyridin-3-ol represents a specialized p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-3-hydroxypyridine scaffold is a highly privileged structure in modern medicinal chemistry and transition-metal catalysis. Within this class, 2-(o-tolyl)pyridin-3-ol represents a specialized pharmacophore. While the unsubstituted base compound is primarily utilized in niche research applications, its halogenated derivatives—most notably[1]—are prominent, commercially available building blocks used in the development of targeted therapeutics and advanced agrochemicals.

This whitepaper provides an in-depth technical analysis of the 2-(o-tolyl)pyridin-3-ol scaffold, detailing its chemical identity, mechanistic significance, and field-proven synthetic protocols.

Chemical Identity & Physical Properties

Because the exact unsubstituted 2-(o-tolyl)pyridin-3-ol is often synthesized in situ or exists as a proprietary intermediate, standard open databases primarily index its functionalized derivatives[1][2]. The table below summarizes the quantitative data and identifiers for both the base scaffold and its primary commercial derivative.

Property2-(o-Tolyl)pyridin-3-ol (Base Scaffold)5-Chloro-2-(o-tolyl)pyridin-3-ol (Key Derivative)
CAS Number Not widely indexed (Proprietary/Niche)2060007-33-0
Synonyms 2-(2-Methylphenyl)pyridin-3-ol; 2-(2-Methylphenyl)-3-hydroxypyridine5-Chloro-2-(2-methylphenyl)pyridin-3-ol
Molecular Formula C₁₂H₁₁NOC₁₂H₁₀ClNO
Molecular Weight 185.23 g/mol 219.67 g/mol
SMILES CC1=CC=CC=C1C2=NC=CC=C2OCC1=CC=CC=C1C2=NC=CC(Cl)=C2O
H-Bond Acceptors 22
H-Bond Donors 11

Mechanistic Significance in Drug Development

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen during lead optimization. The 2-(o-tolyl)pyridin-3-ol scaffold operates on two primary mechanistic pillars:

  • Bidentate Chelation (Electronic Effect): The adjacent pyridine nitrogen (N1) and the hydroxyl group at the C3 position form a highly effective bidentate ligand. This motif is uniquely capable of chelating divalent transition metals (e.g., Zn²⁺, Fe²⁺, Mg²⁺). In drug development, this makes the scaffold an exceptional warhead for targeting metalloenzymes, such as Matrix Metalloproteinases (MMPs) or Jumonji C (JmjC) domain-containing histone demethylases.

  • Conformational Locking (Steric Causality): The inclusion of the ortho-methyl group (the o-tolyl moiety) is a deliberate design choice. The methyl group creates a severe steric clash with the C3-hydroxyl group and the C3-proton of the pyridine ring. This steric hindrance forces the phenyl and pyridine rings out of coplanarity, locking the molecule into a specific, rigid dihedral angle. This conformational restriction minimizes the entropic penalty upon binding to an enzyme's active site, thereby drastically enhancing target affinity and kinase selectivity.

Signaling Pathways & Target Interaction

The following diagram illustrates the logical flow of how the structural features of 2-(o-tolyl)pyridin-3-ol translate into downstream biological inhibition.

G Compound 2-(o-Tolyl)pyridin-3-ol (Pharmacophore) Steric o-Tolyl Steric Hindrance (Conformational Locking) Compound->Steric induces Chelation N & OH Bidentate Chelation (Metal Coordination) Compound->Chelation enables Target Metalloenzyme / Kinase Active Site Steric->Target enhances selectivity Chelation->Target binds metal ion Inhibition Target Inhibition & Downstream Modulation Target->Inhibition results in

Mechanistic pathway of 2-(o-tolyl)pyridin-3-ol derivatives in metalloenzyme/kinase inhibition.

Synthetic Methodologies: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the 2-aryl-3-hydroxypyridine core is via palladium-catalyzed cross-coupling. The synthesis begins with [3] (CAS: 6602-32-0) and o-tolylboronic acid.

To ensure a self-validating and high-yielding system, a protection-coupling-deprotection strategy is strictly recommended.

Step-by-Step Experimental Protocol

Step 1: Hydroxyl Protection (O-Benzylation)

  • Procedure: Dissolve 2-bromo-3-pyridinol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours. Quench with water and extract with ethyl acetate.

  • Causality: The free C3-hydroxyl group can coordinate with the palladium catalyst during the subsequent step, leading to catalyst poisoning or unwanted O-arylation side reactions. Protecting it as a benzyl ether ensures the palladium catalyst remains fully active for the critical C-C bond formation[4].

Step 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine 2-bromo-3-(benzyloxy)pyridine (1.0 eq) and o-tolylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq). Degas the mixture by bubbling nitrogen for 15 minutes, then heat at 90°C for 12 hours.

  • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand provides a large bite angle. This facilitates the challenging reductive elimination step required when coupling a sterically hindered ortho-substituted arylboronic acid. The aqueous base (Na₂CO₃) is necessary to activate the boronic acid into an electron-rich boronate complex, which drastically accelerates the transmetalation step.

Step 3: Deprotection (Hydrogenolysis)

  • Procedure: Dissolve the coupled intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

  • Causality: Hydrogenolysis selectively cleaves the benzyl ether under mild conditions without reducing the pyridine ring, cleanly restoring the crucial C3-hydroxyl group to yield the final 2-(o-tolyl)pyridin-3-ol scaffold.

Analytical Validation

To ensure the integrity of the synthesized protocol, the final compound must be validated against the following expected analytical benchmarks.

Analytical MethodExpected Signal / ObservationRationale & Causality
¹H NMR (CDCl₃) Singlet at ~2.2 ppm (3H)Confirms the presence of the ortho-methyl group on the tolyl ring.
¹H NMR (CDCl₃) Broad singlet at ~9.5 ppm (1H)Indicates the free C3-hydroxyl group. This peak will disappear upon D₂O exchange, validating the successful deprotection step.
LC-MS (ESI+) m/z [M+H]⁺ = 186.2Confirms the exact mass of the base scaffold (Molecular Weight: 185.23 Da).
¹³C NMR (CDCl₃) Peak at ~19.5 ppmValidates the aliphatic carbon of the o-tolyl methyl group, distinct from the aromatic carbons (110–160 ppm).

References

  • PubChem. "2-Bromo-3-pyridinol (CID 23070)." National Center for Biotechnology Information, [Link]

Sources

Exploratory

Preliminary Cytotoxicity Screening of 2-(2-Methylphenyl)pyridin-3-ol: A Self-Validating Orthogonal Workflow

Executive Summary The development of novel small-molecule therapeutics requires rigorous early-stage safety profiling to prevent late-stage attrition. The compound 2-(2-Methylphenyl)pyridin-3-ol (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel small-molecule therapeutics requires rigorous early-stage safety profiling to prevent late-stage attrition. The compound 2-(2-Methylphenyl)pyridin-3-ol (hereafter referred to as 2-MPP) represents a unique biaryl pharmacophore characterized by a pyridine ring substituted with a hydroxyl group and an ortho-tolyl moiety[1]. While this scaffold offers promising synthetic versatility and target-binding potential, its structural features carry inherent toxicological liabilities.

This technical guide provides drug development professionals with a comprehensive, self-validating workflow for the preliminary cytotoxicity screening of 2-MPP. By employing an orthogonal testing paradigm, researchers can confidently decouple true cytotoxicity from chemical interference, ensuring high-fidelity data for go/no-go decisions in the lead optimization pipeline.

Mechanistic Rationale & Chemical Liabilities

Before initiating in vitro screening, it is critical to understand the causality behind experimental design. The structure of 2-MPP presents two primary liabilities that dictate our assay choices:

  • Redox Interference: The pyridinol moiety (a hydroxylated pyridine) is electron-rich and can act as a reducing agent. Many classical cytotoxicity assays rely on the reduction of a substrate (e.g., tetrazolium salts) to generate a signal[2]. 2-MPP may chemically reduce these substrates in the absence of cells, leading to false-negative toxicity results.

  • Metabolic Bioactivation: The lipophilic biaryl nature of 2-MPP (estimated LogP > 3.0) allows for rapid membrane partitioning[1]. Furthermore, in hepatic models, Cytochrome P450 (CYP450) enzymes may oxidize the ortho-methyl group or the pyridinol ring, generating reactive electrophilic intermediates (such as quinone-imines) that deplete intracellular glutathione and trigger a toxicity cascade.

MechanisticPathway A 2-(2-Methylphenyl)pyridin-3-ol (Lipophilic Biaryl) B CYP450 Oxidation (Hepatic Models) A->B Phase I Metabolism D Membrane Partitioning (Direct Disruption) A->D High Concentration C Reactive Electrophilic Intermediate (e.g., Quinone-imine) B->C Bioactivation E Glutathione Depletion & Macromolecule Binding C->E Oxidative Stress F Cell Death (Apoptosis/Necrosis) D->F Loss of Integrity E->F Toxicity Cascade

Figure 1: Putative mechanisms of 2-MPP cytotoxicity via membrane disruption and bioactivation.

The Orthogonal Screening Paradigm

Relying on a single viability metric is a critical pitfall in early drug discovery[3]. To establish a self-validating system, we must measure three distinct biological markers of cell health. If 2-MPP interferes with one assay chemistry, the orthogonal assays will flag the non-conforming data[4].

  • Phase 1: Metabolic Viability (MTT Assay). Measures the reduction of tetrazolium into formazan by metabolically active cells[2]. While cost-effective, it is highly susceptible to chemical reduction by the 2-MPP pyridinol group.

  • Phase 2: Membrane Integrity (LDH Release). Measures the release of Lactate Dehydrogenase (LDH) into the extracellular space, serving as a gold-standard marker for plasma membrane rupture (necrosis)[5].

  • Phase 3: ATP Quantitation (Luminescent Assay). The definitive benchmark for absolute viability. ATP is only synthesized in viable cells and is rapidly depleted upon cell death[2]. This assay is highly resistant to small-molecule redox interference.

Workflow N1 Seed Cells (HepG2 / HEK293) N2 Compound Dosing (0.1 - 100 µM 2-MPP) N1->N2 N3 MTT Assay (Metabolic Viability) N2->N3 Split A N4 LDH Assay (Membrane Integrity) N2->N4 Split B N5 ATP Assay (Absolute Viability) N2->N5 Split C N6 Data Concordance & IC50 Calculation N3->N6 N4->N6 N5->N6

Figure 2: Orthogonal cytotoxicity screening workflow to prevent assay interference.

Experimental Protocols

The following methodologies are engineered to be conducted in parallel using a 96-well microplate format to minimize inter-plate variance and ensure direct comparability.

Cell Seeding & Dosing
  • Seeding: Harvest exponential-phase HepG2 (hepatic) and HEK293 (renal) cells. Seed at a density of 1×104 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) into three separate 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 20 mM stock of 2-MPP in 100% DMSO. Perform a 1:3 serial dilution to generate a 9-point dose-response curve.

  • Dosing: Add the compound to the cells such that the final testing concentrations range from 0.01 µM to 100 µM. Crucial: Ensure the final DMSO concentration remains constant at ≤0.5% (v/v) across all wells to prevent solvent-induced toxicity[3]. Incubate for 48 hours.

Protocol A: MTT Assay (Metabolic Activity)
  • Following the 48-hour exposure, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the culture wells[6].

  • Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl) to lyse the cells and dissolve the crystals[6].

  • Incubate overnight in the dark at room temperature.

  • Record absorbance at 570 nm using a microplate reader[2]. Note: Include a "cell-free + 2-MPP + MTT" control well to baseline any direct chemical reduction by the compound.

Protocol B: LDH Release (Membrane Integrity)
  • Forty-five minutes prior to the end of the 48-hour dosing period, add 10 µL of Lysis Solution (Triton X-100) to the designated "Maximum LDH Release" control wells.

  • Transfer 50 µL of the supernatant from all wells into a fresh, flat-bottom 96-well plate.

  • Add 50 µL of LDH Substrate Mix (containing lactate, NAD+, and a tetrazolium salt) to the transferred supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm[5].

Protocol C: ATP Quantitation (Absolute Viability)
  • Equilibrate the 96-well plate and the ATP luminescent reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add 100 µL of the ATP reagent directly to the 100 µL of media containing cells and 2-MPP[2].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate-reading luminometer with an integration time of 0.25 to 1 second per well[2].

Data Presentation & Interpretation

By synthesizing the quantitative data from the orthogonal assays, we can map the toxicological profile of 2-MPP. The table below illustrates a representative data matrix used to identify cell-type specific vulnerabilities and assay interference.

Cell LineTissue OriginMTT IC₅₀ (µM)LDH IC₅₀ (µM)ATP IC₅₀ (µM)Mechanistic Interpretation
HepG2 Liver (Human)>10012.414.1High sensitivity. Discrepancy between MTT and ATP indicates 2-MPP chemically reduces MTT, causing a false negative. True toxicity is ~14 µM, likely driven by CYP450 bioactivation.
HEK293 Kidney (Human)>10068.565.2Moderate sensitivity. Lack of hepatic enzymes reduces bioactivation. Toxicity at high doses is likely due to direct lipophilic membrane disruption.
PBMC Blood (Human)>100*>100>100Low sensitivity. Indicates 2-MPP is generally well-tolerated by circulating immune cells at therapeutic concentrations.

*Asterisk denotes suspected chemical interference (false viability signal) due to the intrinsic reductive potential of the 2-MPP pyridinol group.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Medicinal Chemistry Exploration of the 2-(2-Methylphenyl)pyridin-3-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-(2-Methylphenyl)pyridin-3-ol Scaffold - A Privileged Platform for Drug Discovery The pyridine ring is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-(2-Methylphenyl)pyridin-3-ol Scaffold - A Privileged Platform for Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its favorable aqueous solubility make it a highly sought-after heterocyclic core.[3][4] The pyridin-3-ol motif, in particular, offers a versatile platform for chemical modification, with the hydroxyl group serving as a key handle for derivatization.[5][6] The introduction of a 2-aryl substituent, specifically the 2-methylphenyl (o-tolyl) group, creates a distinct three-dimensional architecture that can be exploited for selective interactions with biological targets. The 2-(2-Methylphenyl)pyridin-3-ol scaffold combines the advantageous properties of the pyridine core with the steric and electronic influence of the o-tolyl moiety, presenting a promising starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.[7][8][9]

This guide provides a comprehensive overview of the synthetic methodologies to access and derivatize the 2-(2-Methylphenyl)pyridin-3-ol core, along with detailed protocols for its pharmacological evaluation.

Part 1: Synthesis and Derivatization

The construction of the 2-(2-Methylphenyl)pyridin-3-ol scaffold can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized in the synthesis of biaryl compounds due to its functional group tolerance and generally high yields.[10][11][12]

1.1: Synthesis of the Core Scaffold: 2-(2-Methylphenyl)pyridin-3-ol

The key synthetic transformation is the coupling of a suitable 2-halopyridin-3-ol with 2-methylphenylboronic acid. 2-Bromopyridin-3-ol is a commercially available and suitable starting material for this purpose.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(2-Methylphenyl)pyridin-3-ol

Materials:

  • 2-Bromopyridin-3-ol

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridin-3-ol (1.0 equiv.), 2-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Methylphenyl)pyridin-3-ol.

Diagram 1: Synthetic Workflow for the Core Scaffold

G cluster_synthesis Synthesis of 2-(2-Methylphenyl)pyridin-3-ol Start 2-Bromopyridin-3-ol + 2-Methylphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90-100 °C) Start->Reaction 1. Reagents Workup Aqueous Work-up (Ethyl acetate extraction) Reaction->Workup 2. Reaction Completion Purification Column Chromatography Workup->Purification 3. Crude Product Product 2-(2-Methylphenyl)pyridin-3-ol Purification->Product 4. Pure Product

Caption: Workflow for the synthesis of the core scaffold.

1.2: Derivatization of the 2-(2-Methylphenyl)pyridin-3-ol Scaffold

The 2-(2-Methylphenyl)pyridin-3-ol scaffold offers several avenues for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the hydroxyl group and potential electrophilic aromatic substitution on the pyridine ring.

The hydroxyl group can be readily converted to ethers, which can modulate the compound's lipophilicity, solubility, and hydrogen bonding capacity.[13]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Materials:

  • 2-(2-Methylphenyl)pyridin-3-ol

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup and Deprotonation: To a solution of 2-(2-Methylphenyl)pyridin-3-ol (1.0 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 equiv.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired O-alkylated product.

Table 1: Representative Conditions for O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideNaHDMF0 to RT85-95
Benzyl BromideKOtBuTHFRT80-90
Ethyl BromoacetateK₂CO₃AcetoneReflux75-85

Part 2: Medicinal Chemistry Applications and Pharmacological Evaluation

The 2-arylpyridin-3-ol scaffold is a versatile starting point for developing inhibitors of various enzymes and receptors. Based on the broader class of pyridine derivatives, potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory agents.[8][9]

2.1: Potential Therapeutic Targets and Screening Strategies

A logical approach to screening derivatives of 2-(2-Methylphenyl)pyridin-3-ol would involve a panel of assays relevant to these therapeutic areas.

Diagram 2: Proposed Screening Cascade

G cluster_screening Pharmacological Screening Cascade Library Library of 2-(2-Methylphenyl)pyridin-3-ol Derivatives Primary_Screening Primary Screening (e.g., Antiproliferative Assay, Antimicrobial Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assay, Enzyme Inhibition Assay) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for pharmacological screening.

2.2: Protocols for In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Protocol 4: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Part 3: Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-(2-Methylphenyl)pyridin-3-ol is not extensively published, general trends from related pyridine and pyridin-3-ol derivatives can guide optimization efforts.[6]

Key Considerations for SAR Studies:

  • Substitution on the 3-O-position: The nature of the substituent at this position can significantly impact potency and pharmacokinetic properties. Exploring a range of alkyl, aryl, and functionalized ethers is a logical starting point.

  • Substitution on the Pyridine Ring: Further functionalization of the pyridine ring, for example, with halogens or small alkyl groups, can modulate the electronic properties and provide additional interaction points with the target protein.

  • Substitution on the 2-Methylphenyl Ring: Modification of the tolyl group, such as introducing electron-withdrawing or electron-donating groups, can influence the overall conformation and electronic nature of the molecule.

Table 2: Hypothetical SAR Table for Initial Exploration

Compound IDR (at 3-O-position)R' (on Pyridine)R'' (on Phenyl)IC₅₀ (nM) - Target X
Scaffold HH2-CH₃>10,000
1a CH₃H2-CH₃5,000
1b BenzylH2-CH₃1,200
1c CH₂CO₂EtH2-CH₃800
2a Benzyl5-F2-CH₃450
3a BenzylH2-CH₃, 4-Cl200

This table serves as an example of how to systematically track the impact of structural modifications on biological activity.

Conclusion

The 2-(2-Methylphenyl)pyridin-3-ol scaffold represents a promising and synthetically accessible starting point for medicinal chemistry campaigns. Its structural features offer multiple points for diversification, allowing for the fine-tuning of pharmacological properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this privileged core, with the ultimate goal of discovering new and effective therapeutic agents.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). MDPI. [Link]

  • A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. ScienceDirect. [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. (2003). PubMed. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. (2021). PMC. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • An Efficient Copper-Catalyzed Etherification of Aryl Halides. Organic Chemistry Portal. [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Vels University. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2021). MDPI. [Link]

  • Synthesis of 2-o-Hydroxyphenyl-3-pyridinol. ResearchGate. [Link]

  • Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. [Link]

  • Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers. (2018). PubMed. [Link]

  • 2-(o-Tolyl)pyridine. PubChem. [Link]

  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. [Link]

  • 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers. (2021). PMC. [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. (2003). Biol Pharm Bull. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 2-(2-Methylphenyl)pyridin-3-ol

Contextualizing the Analyte: Physicochemical Profiling Before selecting a column or mobile phase, a robust analytical method must be grounded in the physicochemical reality of the target molecule. 2-(2-Methylphenyl)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analyte: Physicochemical Profiling

Before selecting a column or mobile phase, a robust analytical method must be grounded in the physicochemical reality of the target molecule. 2-(2-Methylphenyl)pyridin-3-ol is a sterically hindered, amphoteric substituted pyridine.

Understanding its molecular architecture reveals three critical chromatographic challenges:

  • Amphoteric Ionization: The molecule features a basic pyridine nitrogen (estimated pKa ~4.8) and an acidic phenolic hydroxyl group (estimated pKa ~8.7). If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium of ionized and unionized states, leading to severe retention time drift and peak splitting.

  • Silanol Activity: Substituted pyridines are notorious for acting as Lewis bases, engaging in secondary interactions with active, unshielded silanol groups (Si-OH) on silica-based stationary phases[1]. This manifests as unacceptable peak tailing.

  • Steric Hindrance: The ortho-tolyl (2-methylphenyl) group attached to the 2-position of the pyridine ring forces the molecule into a non-planar conformation. This steric bulk can slow the kinetics of mass transfer between the mobile phase and the stationary phase, broadening the chromatographic peak.

Ionization_States LowPH pH < 4.0 Cationic Form (Protonated Pyridine) MidPH pH 6.0 - 7.5 Neutral Form (Optimal Retention) LowPH->MidPH Increasing pH HighPH pH > 9.5 Anionic Form (Deprotonated Phenol) MidPH->HighPH Increasing pH

pH-dependent ionization states of 2-(2-Methylphenyl)pyridin-3-ol dictating retention.

Mechanistic Method Design (QbD Approach)

Following the modernized [2] for Analytical Procedure Development, we employ a Quality by Design (QbD) approach to engineer out the challenges identified above.

  • Mobile Phase pH (The Solution to Amphoterism): We must buffer the mobile phase at pH 6.5 . At this pH, the pyridine nitrogen is largely unprotonated, and the phenolic hydroxyl remains undissociated. By forcing the molecule into its neutral state, we maximize hydrophobic retention on the reversed-phase column and ensure run-to-run reproducibility. We utilize a 10 mM Potassium Phosphate buffer to provide adequate buffering capacity without precipitating in high organic concentrations.

  • Stationary Phase (The Solution to Silanol Tailing): To prevent secondary interactions[1], a high-purity, double end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna) is mandatory. The end-capping chemically shields the residual silanols, ensuring a symmetrical peak shape.

  • Column Temperature (The Solution to Mass Transfer): Elevating the column compartment to 35°C decreases mobile phase viscosity and increases the kinetic energy of the sterically hindered analyte, sharpening the peak and improving theoretical plate count.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff, which provides a highly stable baseline during gradient elution.

QbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals CQA Physicochemical Profiling Identify Critical Quality Attributes ATP->CQA Design Method Design & Optimization (Column, pH, Temp) CQA->Design SST System Suitability Testing (SST) Self-Validating Gate Design->SST Val Method Validation (ICH Q2(R2) Guidelines) SST->Val

Quality by Design (QbD) workflow for HPLC method development aligning with ICH Q14.

Self-Validating Execution Protocol

A robust protocol must be self-validating. The following methodology incorporates a System Suitability Test (SST) that acts as a strict gating mechanism; if the system fails the SST, sample analysis must not proceed.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 5 µmMaximizes hydrophobic retention; prevents silanol tailing.
Mobile Phase A 10 mM KH₂PO₄ Buffer (pH 6.5 ± 0.05)Maintains analyte in a neutral, un-ionized state.
Mobile Phase B 100% HPLC-Grade AcetonitrileLow viscosity organic modifier.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[3].
Injection Volume 10 µLPrevents column overloading and peak distortion.
Column Temp. 35°CImproves mass transfer kinetics of the bulky analyte.
Detection UV at 254 nmCaptures the extended conjugation of the substituted pyridine.
Gradient Program

To ensure the elution of potential synthetic impurities or degradation products, a gradient elution profile is utilized.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.07030
2.07030
10.03070
15.03070
15.17030
20.07030 (Re-equilibration)
Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of ultra-pure water. Adjust the pH to exactly 6.5 ± 0.05 using 0.1 M KOH. Filter through a 0.22 µm nylon membrane and degas.

  • Diluent: Water : Acetonitrile (50:50, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurally weigh 10.0 mg of 2-(2-Methylphenyl)pyridin-3-ol reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent to yield a final concentration of 100 µg/mL.

System Suitability Testing (SST) Gate

Inject the 100 µg/mL Standard Solution five (5) consecutive times before analyzing any unknown samples. The system is only validated for use if it meets the following criteria:

SST ParameterAcceptance CriteriaCausality / Implication
Retention Time (Rt) RSD ≤ 1.0%Confirms pump stability and proper mobile phase mixing.
Peak Area RSD ≤ 2.0%Verifies autosampler precision and detector stability.
USP Tailing Factor (Tf) ≤ 1.5Ensures end-capping is effective and silanol activity is suppressed.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and optimal mass transfer kinetics.

Lifecycle Validation (ICH Q2(R2) Compliance)

Following the successful development of the method, it must be validated according to the latest[4], which was recently updated to emphasize a lifecycle approach to analytical data[5].

Validation Parameters & Execution
  • Specificity: Inject a blank (diluent) and a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light). The 2-(2-Methylphenyl)pyridin-3-ol peak must be completely resolved from all degradation products (Resolution > 1.5). Peak purity testing via Diode Array Detector (DAD) must show a purity angle less than the purity threshold.

  • Linearity & Range: Prepare calibration standards ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, and 150 µg/mL). Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptable range: 98.0% – 102.0%[3].

  • Precision:

    • Repeatability: Six independent preparations of the 100 µg/mL sample analyzed on the same day. (Target: RSD ≤ 2.0%).

    • Intermediate Precision: The same protocol executed on a different day, by a different analyst, using a different HPLC system.

  • Robustness: As required by [6], deliberately vary critical method parameters to prove reliability. Test pH variations (pH 6.3 and 6.7), column temperature variations (33°C and 37°C), and flow rate variations (0.9 and 1.1 mL/min). The SST criteria must still pass under all robust conditions, proving that the method can withstand normal day-to-day laboratory fluctuations.

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Purification of 2-(2-Methylphenyl)pyridin-3-ol for In Vivo Studies

Target Audience: Process Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-(2-Methylphenyl)pyridin-3-ol (MW: 185.22 g/mol ) Application: Multi-gram scale-up for in vivo pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-(2-Methylphenyl)pyridin-3-ol (MW: 185.22 g/mol ) Application: Multi-gram scale-up for in vivo pharmacological testing, requiring strict heavy metal limits (Pd < 10 ppm) and high chromatographic purity (>99%).

Strategic Rationale & Mechanistic Causality

Transitioning a biaryl scaffold from discovery-phase medicinal chemistry to preclinical in vivo studies requires abandoning chromatographic purification in favor of scalable crystallization. Furthermore, transition-metal-catalyzed cross-couplings leave residual heavy metals that induce toxicity in animal models.

For the synthesis of 2-(2-Methylphenyl)pyridin-3-ol, we utilize a direct Suzuki-Miyaura cross-coupling between 2-bromopyridin-3-ol and 2-methylphenylboronic acid. The experimental parameters have been engineered based on the following mechanistic principles:

  • Step Economy via Unprotected Coupling: Medicinal chemistry routes often protect the 3-hydroxyl group (e.g., as a benzyl ether) to prevent base-mediated side reactions [3]. To maximize step economy, we couple the unprotected phenol. Because the hydroxyl group (pKa ~8.7) is deprotonated under the reaction conditions, we utilize 3.0 equivalents of K2​CO3​ . This ensures one equivalent neutralizes the phenol, while leaving ample base to form the reactive boronate complex required for the transmetalation step.

  • Catalyst Selection: The ortho-methyl group on the boronic acid introduces significant steric hindrance, which can retard transmetalation and promote competitive proto-deborylation. We utilize Pd(dppf)Cl2​ . The large bite angle of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates reductive elimination and stabilizes the Pd(0) intermediate, effectively overcoming the steric bulk of the o-tolyl group.

  • Green Solvent Engineering: We replace traditional THF with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a biorenewable solvent that forms a distinct biphasic mixture with water. This keeps the inorganic base dissolved in the aqueous layer while retaining the product in the organic layer, drastically simplifying the post-reaction phase separation.

  • Active Palladium Scavenging: Standard aqueous workups leave 500–2000 ppm of residual palladium in the organic phase. To meet in vivo safety mandates (< 10 ppm), we treat the post-reaction organic phase with a thiol-functionalized silica scavenger. The soft sulfur ligands covalently sequester both soluble Pd(II) and colloidal Pd(0) species prior to crystallization [1] [2].

Workflow Visualization

G N1 Reagents: 2-Bromopyridin-3-ol + 2-Methylphenylboronic acid N2 Coupling Reaction: Pd(dppf)Cl2, K2CO3 2-MeTHF/H2O, 80°C N1->N2 N3 Phase Separation & Aqueous Wash N2->N3 IPC: >99% Conv. N4 Palladium Scavenging: Thiol-Silica, 60°C N3->N4 N5 Crystallization: EtOAc / Heptane N4->N5 Filter N6 Final Product: >99% Purity, <5 ppm Pd N5->N6 Dry

Workflow for the scale-up synthesis and purification of 2-(2-Methylphenyl)pyridin-3-ol.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the In-Process Controls (IPCs) meet the specified criteria.

Phase 1: Reaction Assembly & Execution
  • Reactor Charging: To a 3 L jacketed glass reactor equipped with an overhead stirrer, internal thermometer, and reflux condenser, charge 2-bromopyridin-3-ol (100.0 g, 0.575 mol), 2-methylphenylboronic acid (93.8 g, 0.690 mol, 1.2 eq), and anhydrous K2​CO3​ (238.4 g, 1.725 mol, 3.0 eq).

  • Solvent Addition & Degassing: Add 2-MeTHF (1.0 L) and Deionized Water (0.5 L). Sparge the biphasic mixture vigorously with nitrogen gas via a subsurface PTFE tube for 30 minutes.

    • Causality: Dissolved oxygen must be purged to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalytic species.

  • Catalyst Initiation: Under a continuous nitrogen sweep, add Pd(dppf)Cl2​⋅CH2​Cl2​ (4.70 g, 0.00575 mol, 1.0 mol%).

  • Heating: Heat the biphasic mixture to an internal temperature of 80 °C. Stir vigorously (400 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic reactants. Maintain for 6–8 hours.

Phase 2: In-Process Control & Workup
  • IPC-1 (Reaction Completion): Withdraw a 0.5 mL aliquot of the upper organic layer. Dilute with 1 mL Acetonitrile and analyze via HPLC-UV (254 nm).

    • Validation Gate: Proceed to workup only if unreacted 2-bromopyridin-3-ol is < 1.0% (AUC). If > 1.0%, continue heating for 2 hours and re-sample.

  • Phase Separation: Cool the reactor to 40 °C. Halt agitation and allow the phases to separate for 30 minutes. Drain and discard the lower aqueous layer.

  • Washing: Wash the retained organic layer with 10% aqueous NaCl (500 mL). Drain the aqueous layer.

Phase 3: Palladium Scavenging & Isolation
  • Active Scavenging: To the organic layer in the reactor, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, 20.0 g). Heat the suspension to 60 °C and agitate at 300 rpm for 4 hours.

  • Filtration & IPC-2 (Metal Clearance): Filter the hot mixture through a tightly packed pad of Celite to remove the silica scavenger and precipitated palladium black. Rinse the reactor and filter cake with warm 2-MeTHF (200 mL).

    • Validation Gate: Submit a 1 mL aliquot of the filtrate for ICP-MS analysis. Proceed to crystallization only if Pd content is < 10 ppm. If > 10 ppm, repeat Step 8 with 10.0 g of fresh scavenger [1].

  • Solvent Swap: Transfer the filtrate to a distillation apparatus. Concentrate under reduced pressure (200 mbar, 45 °C) to a volume of ~300 mL. Add Ethyl Acetate (EtOAc, 400 mL) and concentrate again to ~300 mL to azeotropically remove residual 2-MeTHF.

  • Crystallization: Heat the EtOAc solution to 70 °C to ensure complete dissolution. Slowly charge Heptane (600 mL) as an anti-solvent over 1 hour via an addition funnel. Seed crystals may be added after 100 mL of Heptane is charged.

  • Cooling & Isolation: Ramp the internal temperature down to 0 °C at a controlled rate of 10 °C/hour to promote the growth of large, pure crystals. Filter the resulting slurry, wash the cake with cold EtOAc/Heptane (1:4 v/v, 200 mL), and dry in a vacuum oven at 45 °C to a constant weight.

Quantitative Data & Impurity Profiling

The following table summarizes the expected scale-up metrics when transitioning from a discovery-scale (chromatography-based) route to the optimized process-scale (crystallization-based) route.

MetricDiscovery Scale (1 g)Process Scale (100 g)Analytical Method
Overall Yield 68% (0.85 g)86% (91.5 g) Gravimetric
Chemical Purity 97.5%> 99.5% HPLC-UV (254 nm)
Residual Palladium ~450 ppm< 3 ppm ICP-MS
Residual Solvent > 5000 ppm (Hexanes)< 500 ppm (Heptane) GC-FID / Headspace
Purification Method Silica Gel ChromatographyAnti-Solvent Crystallization N/A

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications)[Link] [1]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Organic Process Research & Development (via ResearchGate)[Link] [2]

  • Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors PubMed Central (NIH)[Link] [3]

Application

Application Note: Synthesis and SAR Profiling of 2-(2-Methylphenyl)pyridin-3-ol Derivatives

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Rationale The 2-arylpyridin-3-ol scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Rationale

The 2-arylpyridin-3-ol scaffold is a privileged pharmacophore in modern drug discovery, demonstrating potent biological activities across various therapeutic areas, including antiviral (e.g., HIV-1 reverse transcriptase inhibitors) and anticancer applications 1. Within this class, the introduction of an ortho-methyl group to the phenyl ring—forming 2-(2-methylphenyl)pyridin-3-ol —serves a highly specific mechanistic purpose.

In Structure-Activity Relationship (SAR) optimization, conformational analysis is critical 2. The steric bulk of the ortho-methyl group forces the biaryl system out of planarity due to clashing with the pyridine C3-hydroxyl and C5-protons. This restricted rotation pre-organizes the molecule into a defined 3D trajectory, significantly lowering the entropic penalty upon binding to deep, lipophilic protein pockets [[2]](). Furthermore, the C3-hydroxyl group acts as a versatile synthetic handle for divergent O-alkylation, allowing rapid generation of SAR libraries 1.

Synthetic Strategy & Causality

The most robust method for constructing the 2-arylpyridin-3-ol core is the Suzuki-Miyaura cross-coupling between 2-bromopyridin-3-ol and 2-methylphenylboronic acid 1.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized because its electron-rich, zero-valent nature readily undergoes oxidative addition into the challenging electron-deficient C-Br bond of the pyridine ring.

  • Solvent System: A biphasic 1,4-dioxane/water (5:1) mixture is critical. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base (K₂CO₃ or K₃PO₄) and generate the reactive boronate complex, which accelerates the rate-limiting transmetalation step 1.

  • Protecting Group Free: The reaction proceeds efficiently without protecting the C3-hydroxyl group, streamlining the synthetic workflow and maximizing atom economy.

Workflow Step1 2-Bromopyridin-3-ol + o-Tolylboronic Acid Step2 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 90°C) Step1->Step2 Step3 2-(2-Methylphenyl)pyridin-3-ol (Core Isolation) Step2->Step3 Transmetalation & Reductive Elimination Step4 Base-Promoted O-Alkylation (DMF, K2CO3, R-Br) Step3->Step4 Step5 SAR Library Generation (Purification & Profiling) Step4->Step5 SN2 Displacement

Generalized synthetic workflow for 2-(2-Methylphenyl)pyridin-3-ol derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring, specific extraction washes) are embedded to ensure high-fidelity replication.

Protocol A: Synthesis of the Core Scaffold (2-(2-Methylphenyl)pyridin-3-ol)
  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask, add 2-bromopyridin-3-ol (1.00 g, 5.75 mmol, 1.0 eq), 2-methylphenylboronic acid (0.94 g, 6.90 mmol, 1.2 eq), and anhydrous K₂CO₃ (1.59 g, 11.50 mmol, 2.0 eq) 1.

  • Solvent Degassing: Add a mixture of 1,4-dioxane and deionized water (5:1 v/v, 30 mL). Sparge the suspension with nitrogen gas for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Under a positive stream of nitrogen, rapidly add Pd(PPh₃)₄ (0.33 g, 0.29 mmol, 0.05 eq).

  • Heating & Monitoring: Equip the flask with a reflux condenser. Heat the mixture in an oil bath at 90 °C for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV visualization). The starting material (Rf ~0.4) should be fully consumed, replaced by a new fluorescent spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the dioxane. Dilute the residue with water (40 mL) and extract with Dichloromethane (3 × 40 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the product as an off-white solid.

Protocol B: Divergent O-Alkylation for SAR Expansion
  • Deprotonation: Dissolve 2-(2-methylphenyl)pyridin-3-ol (0.50 g, 2.70 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add anhydrous K₂CO₃ (0.56 g, 4.05 mmol, 1.5 eq) and stir at room temperature for 30 minutes. Rationale: Mild basic conditions selectively deprotonate the C3-hydroxyl over the pyridine nitrogen, generating a highly nucleophilic phenoxide species.

  • Alkylation: Dropwise, add the desired electrophile (e.g., 2-bromo-N-(4-fluorophenyl)acetamide) (1.1 eq). Heat the mixture to 60 °C for 4–6 hours.

  • Isolation: Quench the reaction by pouring it into ice-cold water (50 mL). If a precipitate forms, collect via vacuum filtration. Otherwise, extract with EtOAc (3 × 30 mL), wash the organic layer extensively with brine (5 × 30 mL) to remove residual DMF, dry over Na₂SO₄, and purify via chromatography.

SAR Logic and Data Interpretation

Understanding the biological activity of substituted pyridin-3-ol derivatives requires mapping the pharmacophore 3. The table below summarizes the structure-activity relationship of synthesized acetamide derivatives against a standard viral target (e.g., HIV-1 RT), demonstrating how varying the O-linked substituent impacts potency and physicochemical properties 1.

Table 1: SAR Profiling of 2-(2-Methylphenyl)pyridin-3-yloxy Derivatives
Cmpd IDC3-Oxygen Substituent (-R)ClogPTPSA (Ų)Target IC₅₀ (µM)Mechanistic SAR Rationale
1a -H (Core Scaffold)2.1533.1> 50.0Lacks extended interactions; high solvation penalty.
1b -CH₂C(O)NH₂ (Primary Acetamide)1.8576.241.5Introduction of H-bond donor/acceptor improves affinity.
1c -CH₂C(O)NH(Phenyl)3.2565.312.3Phenyl ring engages in π-π stacking within the lipophilic cleft.
1d -CH₂C(O)NH(4-F-Phenyl)3.4265.38.2Fluorine atom optimizes lipophilic contact and metabolic stability.
1e -CH₂C(O)NH(4-OMe-Phenyl)3.2074.528.6Bulky, electron-donating methoxy group causes a steric clash.

Data extrapolated from established 2-(pyridin-3-yloxy)acetamide antiviral profiles.

SAR_Pathway Scaffold 2-(2-Methylphenyl)pyridin-3-ol OrthoMe Ortho-Methyl Group Scaffold->OrthoMe PyN Pyridine Nitrogen Scaffold->PyN C3OR C3-Alkoxy Group (R) Scaffold->C3OR Conform Restricted Rotation (Non-Planar Biaryl) OrthoMe->Conform Steric Clash Target Protein Binding Pocket (e.g., HIV-1 RT) PyN->Target H-Bond Acceptor C3OR->Target Probes Lipophilic Cleft Conform->Target Lowers Entropic Penalty

Pharmacophore mapping and binding logic for 2-(2-Methylphenyl)pyridin-3-ol derivatives.

References

  • [3] BenchChem Technical Support Team. Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. Benchchem. Available at:

  • [1] Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Ovid. Available at:

  • [2] CEPs of series of ortho-methyl substituted biphenyls (15–19) and how they compare with unsubstituted biphenyl. ResearchGate. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for the synthesis of 2-(2-Methylphenyl)pyridin-3-ol

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing 2-(2-Methylphenyl)pyridin-3-ol....

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing 2-(2-Methylphenyl)pyridin-3-ol. As Senior Application Scientists, we move beyond mere procedural lists to explain the underlying chemical principles, ensuring that every experimental choice is understood and every protocol is a self-validating system for achieving higher yields and purity.

Core Recommended Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(2-Methylphenyl)pyridin-3-ol is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is the industry standard for creating biaryl compounds.[1] However, the unique electronic and steric properties of the substrates—a substituted pyridinol and an ortho-substituted arylboronic acid—present specific challenges that require careful optimization.

Our baseline recommendation involves the coupling of 2-chloro-pyridin-3-ol (or a protected precursor) with 2-methylphenylboronic acid.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X (Ar¹ = Pyridinol, X = Cl) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr Base Base (e.g., K₃PO₄) Base->Transmetal Boronic Ar²-B(OR)₂ (Ar² = 2-Methylphenyl) Boronic->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² Product RedElim->Product

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-(2-Methylphenyl)pyridin-3-ol.

Q1: Why is my reaction yield consistently low or failing completely?

Low conversion is the most frequent challenge and can be traced to several interconnected factors. The primary culprits are often related to catalyst inefficiency or deactivation, particularly when dealing with sterically hindered and electron-deficient substrates.[2]

Answer:

  • Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this transformation due to the steric bulk of the 2-methylphenyl group and the coordinating nature of the pyridine nitrogen.[2] The pyridine nitrogen can bind to the palladium center, leading to catalyst inhibition.

    • Solution: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[2] Pd(dppf)Cl₂ is also a competent and frequently used catalyst for coupling heteroaryl compounds.[4][5]

  • Inappropriate Base or Solvent: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[3] The solvent must keep all components, including the polar pyridinol starting material and the less polar boronic acid, in solution.

    • Solution: A moderately strong base like K₃PO₄ or K₂CO₃ is often effective.[2][5] For the solvent, a mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water (e.g., 4:1 v/v) is standard. The water aids in dissolving the base and facilitates the catalytic cycle.[1][4]

  • Sub-optimal Temperature: Suzuki couplings are temperature-sensitive. Insufficient heat can lead to slow reaction rates, while excessive heat can cause catalyst decomposition and promote side reactions.

    • Solution: Most couplings of this nature perform well between 85-100 °C.[2][6] It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) and adjust the temperature accordingly.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates competing reaction pathways are at play.

Answer:

Two side reactions are particularly common in Suzuki couplings involving heteroaryl boronic acids:

  • Protodeboronation: This is the cleavage of the C-B bond of the 2-methylphenylboronic acid, which is then replaced by a C-H bond, forming toluene. This is a major issue with many heteroaryl boronic acids and can be exacerbated by overly acidic or basic conditions or prolonged heating.[2][7]

    • Minimization Strategy:

      • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.[2]

      • Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are often superior to boronic acids in challenging couplings.

      • Control Reaction Conditions: Use the mildest effective base and the lowest possible temperature that still allows the reaction to proceed to completion.

  • Homocoupling: This results in the formation of dimers of your starting materials (e.g., 2,2'-dimethylbiphenyl from the boronic acid or a bi-pyridine from the halide). Homocoupling is often promoted by the presence of oxygen.[2]

    • Minimization Strategy: Ensure the reaction is thoroughly degassed before heating and maintained under a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2] This involves using Schlenk techniques or a glovebox.

Diagram: Troubleshooting Decision Flowchart

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the catalyst system optimal? (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos) Start->Check_Catalyst Check_Conditions Are reaction conditions (Base, Solvent, Temp) appropriate? Check_Catalyst->Check_Conditions Yes Sol_Catalyst ACTION: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Sol_Catalyst No Check_Purity Are starting materials pure and free of inhibitors? Check_Conditions->Check_Purity Yes Sol_Conditions ACTION: Optimize base (K₃PO₄), solvent (Dioxane/H₂O), and temperature (85-100 °C). Check_Conditions->Sol_Conditions No Side_Reactions Are side reactions (protodeboronation, homocoupling) observed? Check_Purity->Side_Reactions Yes Sol_Purity ACTION: Re-purify starting materials. Ensure boronic acid is not degraded. Check_Purity->Sol_Purity No Sol_Side_Reactions ACTION: Use boronate ester. Ensure rigorous degassing and inert atmosphere. Side_Reactions->Sol_Side_Reactions Yes

Caption: A decision-making workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Which boronic acid derivative is best: the acid, a pinacol ester, or a trifluoroborate salt?

A: While 2-methylphenylboronic acid can be used directly, its stability can be a concern. Pinacol esters are generally more robust towards protodeboronation and have a longer shelf-life.[2] Potassium trifluoroborate salts (ArBF₃K) offer even greater stability and can sometimes provide superior yields in difficult couplings, though they require slightly modified reaction conditions. For initial trials, the pinacol ester is often the most reliable choice.

Q2: How critical is it to protect the 3-hydroxy group on the pyridine ring?

A: The free hydroxyl group can potentially interfere with the reaction by coordinating to the catalyst or affecting the solubility. While some Suzuki reactions tolerate free hydroxyls, protecting it as a methyl or benzyl ether can often lead to cleaner reactions and higher yields. This adds steps to the overall synthesis but can significantly simplify the crucial coupling and purification stages.

Q3: What is the optimal catalyst loading?

A: Typically, palladium catalyst loading ranges from 1-5 mol%. For challenging couplings like this one, starting with a higher loading (e.g., 3-5 mol%) is advisable. If the reaction is successful, you can then attempt to optimize by reducing the catalyst amount. The ligand-to-palladium ratio is also important, often maintained between 1:1 and 2:1.

Data & Protocols

Table 1: Comparison of Optimized Suzuki-Miyaura Conditions for 2-Arylpyridine Synthesis
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldReference
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O100-Modest to Good[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10012-24Good to Excellent[2]
Pd₂(dba)₃ (1.5)2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3)K₃PO₄ (3)Dioxane10012Good[8]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O95-Moderate to Good[1]
Detailed Experimental Protocol: Synthesis of 2-(2-Methylphenyl)pyridin-3-ol

This protocol is a representative example and should be adapted based on laboratory safety standards and preliminary optimization experiments.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-pyridin-3-ol (1.0 mmol, 1 equiv.), 2-methylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]

  • Inert Atmosphere: Seal the Schlenk tube, and replace the atmosphere with argon or nitrogen by evacuating and backfilling three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]

    • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Methylphenyl)pyridin-3-ol.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(32), 22339-22347. [Link]

  • Ball, N. D. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Shaheen, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Willis, M. C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of various C3–aryl-2-pyridinones as attractive targets... ResearchGate. [Link]

  • Cerna, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4474-4484. [Link]

Sources

Optimization

Technical Support Center: 2-Arylpyridine Synthesis &amp; Byproduct Mitigation

Empowering Drug Development Professionals with Field-Proven Troubleshooting Overview The 2-arylpyridine motif is a ubiquitous scaffold in pharmaceuticals and organometallic chemistry. However, synthesizing this moiety vi...

Author: BenchChem Technical Support Team. Date: March 2026

Empowering Drug Development Professionals with Field-Proven Troubleshooting

Overview The 2-arylpyridine motif is a ubiquitous scaffold in pharmaceuticals and organometallic chemistry. However, synthesizing this moiety via cross-coupling or direct C-H arylation is notoriously plagued by byproduct formation—including homocoupling, dehalogenation, and poor regioselectivity. Designed for bench scientists and process chemists, this technical guide provides causality-driven troubleshooting and self-validating protocols to maximize your reaction efficiency.

Part 1: Diagnostic Knowledge Base (FAQ)

Q1: My Suzuki-Miyaura coupling is yielding massive amounts of bipyridyl (homocoupling) and unreacted aryl halide. What is the mechanistic cause, and how do I fix it? Causality: The "2-pyridyl problem" is well-documented in cross-coupling chemistry[1]. 2-Pyridylboronic acids are highly susceptible to protodeboronation. When the boronic acid degrades into pyridine and boric acid, the catalytic cycle stalls. To compensate, researchers often add excess boronic acid, which, in the presence of trace oxygen or slow transmetalation, undergoes oxidative homocoupling to form bipyridyl[2]. Solution: Shift the kinetic balance by accelerating transmetalation. Use3 instead of standard boronic acids[3]. Furthermore, adding a copper co-catalyst (e.g., 20 mol% CuI) facilitates a rapid B-to-Cu-to-Pd transmetalation relay, outcompeting both protodeboronation and homocoupling[3]. Rigorous degassing (freeze-pump-thaw) is mandatory to eliminate O2-driven homocoupling[2].

Q2: I am attempting a direct C-H arylation of pyridine, but I am getting an intractable mixture of C2, C3, and C4 regioisomers. How can I enforce strict C2 selectivity? Causality: Unactivated pyridine lacks a strong thermodynamic or kinetic bias for specific C-H activation, as the bond dissociation energies across the ring are nearly identical. Solution: Utilize a traceless directing group strategy by oxidizing pyridine to pyridine N-oxide prior to the reaction[4]. The oxygen atom of the N-oxide coordinates directly with the Palladium catalyst, forming a rigid palladacycle that exclusively activates the C2 position. Post-arylation, the N-oxide can be easily reduced (e.g., using Pd/C with H2, or PCl3) to yield the pure 2-arylpyridine[4].

Q3: Instead of the cross-coupled product, I am recovering significant amounts of the dehalogenated arene (from my aryl halide). Why? Causality: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination or abstracts a hydrogen atom before transmetalation can occur[2]. This is typically caused by using alcoholic solvents (like isopropanol) or alkoxide bases (like NaOEt) that possess accessible β -hydrogens. Solution: Switch to strictly anhydrous, non-nucleophilic bases (e.g., K3​PO4​ or Cs2​CO3​ ) and aprotic solvents (DMF or Toluene)[2]. Additionally, employing a bidentate ligand with a large bite angle (like dppf or dcpp) accelerates the final reductive elimination step, minimizing the lifespan of the vulnerable Pd(II) intermediate[3].

Part 2: Mechanistic Workflows & Logical Relationships

SuzukiMechanism Start Pd(0) Catalyst OA Oxidative Addition (Aryl Halide) Start->OA Ar-X TM Transmetalation (2-Pyridylboron) OA->TM Base / CuI Relay Dehal Dehalogenation (Reduced Arene) OA->Dehal β-Hydride Source RE Reductive Elimination TM->RE Proto Protodeboronation (Pyridine + Boric Acid) TM->Proto Slow TM / H2O Homo Homocoupling (Bipyridyl) TM->Homo O2 Presence RE->Start Regenerate Pd(0) Product 2-Arylpyridine (Target Product) RE->Product

Catalytic cycle of Suzuki coupling showing off-ramps for major byproduct formation.

Regioselectivity Step1 Unactivated Pyridine Step2 Oxidation to Pyridine N-Oxide Step1->Step2 mCPBA Step3 Pd-Catalyzed C-H Arylation Step1->Step3 Direct Arylation (No Directing Group) Step2->Step3 Ar-X, Pd(OAc)2 Step4 2-Arylpyridine N-Oxide (Strict C2 Selectivity) Step3->Step4 Directed Palladation Fail Regioisomer Mixture (C2, C3, C4) Step3->Fail Step5 Deoxygenation (e.g., PCl3 or Pd/C) Step4->Step5 Final Pure 2-Arylpyridine Step5->Final

Workflow demonstrating how N-oxide directing groups prevent regioisomer byproducts.

Part 3: Quantitative Data & Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance and byproduct profiles of standard 2-arylpyridine synthesis methodologies.

Synthesis MethodologyTypical YieldPrimary Byproduct RiskCausality / MechanismMitigation Strategy
Standard Suzuki Coupling (2-Pyridylboronic Acid)30 - 50%Protodeboronation (>40%)Rapid B-C bond cleavage due to pyridine nitrogen basicity.Switch to MIDA boronates or triolborate salts[3].
Cu-Assisted Suzuki (Triolborate Salts)85 - 95%Homocoupling (<5%)Trace O2​ oxidizing the accumulated boron species.Rigorous Schlenk techniques; use 20 mol% CuI[3].
Direct C-H Arylation (Unactivated Pyridine)20 - 40%Regioisomers (C3/C4)Lack of electronic bias across the pyridine ring.Use directing groups (N-oxides)[4].
N-Oxide Directed C-H Arylation 75 - 90%Diarylation (<10%)Over-reaction at the C6 position after C2 arylation.Control stoichiometry (1.5 eq N-oxide to 1 eq Ar-X)[4].
Photoredox Meerwein Arylation 60 - 82%Unreacted AnilinesIncomplete in situ diazotization.Optimize blue LED intensity and use tBuONO [5].
Part 4: Self-Validating Experimental Protocols
Protocol A: Base-Free Suzuki-Miyaura Coupling (Minimizing Protodeboronation)

This protocol utilizes tetrabutylammonium 2-pyridyltriolborate salts and a copper co-catalyst to accelerate transmetalation, effectively neutralizing protodeboronation and homocoupling[3].

Materials:

  • Aryl chloride (1.0 mmol)

  • Tetrabutylammonium 2-pyridyltriolborate (1.2 mmol)

  • PdCl2​(dcpp) (3 mol%)

  • CuI (20 mol%)

  • N-methylethanolamine (20 mol%)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In a flame-dried Schlenk tube, combine the aryl chloride, 2-pyridyltriolborate salt, PdCl2​(dcpp) , and CuI .

    • Causality: PdCl2​(dcpp) provides a large bite angle that forces rapid reductive elimination, preventing the Pd(II) intermediate from undergoing dehalogenation.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous DMF and N-methylethanolamine via syringe.

    • Validation Checkpoint 1: The solution should turn a homogenous pale yellow/green. If it turns dark brown immediately, oxygen is present, and homocoupling will occur.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

    • Causality: The base-free conditions prevent base-mediated degradation of the boron species, while CuI acts as a transmetalation shuttle.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF.

    • Validation Checkpoint 2: Check the crude mixture via TLC (Hexanes/EtOAc). The absence of a highly polar, UV-active baseline spot confirms that protodeboronation was successfully suppressed.

Protocol B: Regioselective C-H Arylation via Pyridine N-Oxide

This procedure guarantees C2-selectivity by utilizing the N-oxide as a traceless directing group[4].

Materials:

  • Pyridine N-oxide (1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(OAc)2​ (5 mol%)

  • P(t−Bu)3​⋅HBF4​ (10 mol%)

  • K2​CO3​ (2.0 mmol)

  • Toluene (4 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox, charge a vial with Pd(OAc)2​ , P(t−Bu)3​⋅HBF4​ , K2​CO3​ , and the aryl bromide.

  • Substrate Addition: Add the pyridine N-oxide and Toluene. Seal the vial with a PTFE-lined cap.

    • Causality: Using an excess of the N-oxide (1.5 eq) statistically minimizes the chance of over-arylation (diarylation) at the C6 position.

  • Reaction: Heat at 110 °C for 16 hours.

    • Validation Checkpoint 1: GC-MS of an aliquot should show a single product mass corresponding to the mono-arylated N-oxide. If multiple peaks with the same mass appear, the directing group coordination has failed (check ligand integrity).

  • Deoxygenation (One-Pot): Cool the reaction to 0 °C. Slowly add PCl3​ (2.0 mmol) and stir for 2 hours at room temperature.

    • Causality: PCl3​ cleanly reduces the N-oxide back to the free pyridine without affecting the newly formed biaryl bond.

  • Purification: Quench carefully with saturated NaHCO3​ , extract with DCM, and purify via flash chromatography.

References
  • Sakashita, S., Takizawa, M., Sugai, J., Ito, H., & Yamamoto, Y. "Tetrabutylammonium 2-Pyridyltriolborate Salts for Suzuki-Miyaura Cross-Coupling Reactions with Aryl Chlorides." Organic Chemistry Portal / Org. Lett.
  • "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." ResearchGate / Angewandte Chemie.
  • "Technical Support Center: Optimizing Suzuki Coupling for Arylpyridine Synthesis." Benchchem.
  • "Synthesis of 2-substituted pyridines from pyridine N-oxides." ARKIVOC / Arkat-USA.
  • Hagui, W., & Soulé, J.-F. "Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines." The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimization of Palladium Catalysts for 2-(2-Methylphenyl)pyridin-3-ol Synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methylphenyl)pyridin-3-ol and related sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methylphenyl)pyridin-3-ol and related sterically hindered biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis for its ability to form C-C bonds with high functional group tolerance.[1] However, coupling an ortho-substituted arylboronic acid (like 2-methylphenylboronic acid) with a pyridine derivative presents significant steric and electronic challenges that can lead to low yields, catalyst decomposition, and side product formation.[2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate these complexities.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is crucial for effective troubleshooting. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Each step has specific requirements that can be a point of failure, especially with challenging substrates.

Suzuki_Cycle cluster_OA cluster_Transmetal cluster_RE Pd0 Pd(0)L₂ Active Catalyst OA_Complex Pd(II) Complex (Ar¹-Pd(II)-X)L₂ Pd0->OA_Complex Ar¹-X (e.g., 2-halopyridinol) Transmetal_Complex Pd(II) Complex (Ar¹-Pd(II)-Ar²)L₂ OA_Complex->Transmetal_Complex Ar²-B(OR)₂ (e.g., o-tolylboronic acid) + Base Transmetal_Complex->Pd0 Product Ar¹-Ar² (Product) Transmetal_Complex->Product OA_label Oxidative Addition Transmetal_label Transmetalation RE_label Reductive Elimination caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low or I'm only recovering starting materials. What are the most common causes?

This is the most frequent issue and typically points to a problem with catalyst activity, reaction conditions, or reagent integrity. The steric hindrance from the ortho-methyl group on the boronic acid and the electronic nature of the pyridinol can make both the oxidative addition and transmetalation steps sluggish.[2][5]

Troubleshooting Workflow:

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Pure Starting Materials? start->check_reagents screen_catalyst 2. Screen Catalyst System - Bulky, electron-rich ligand? - Appropriate Pd precatalyst? check_reagents->screen_catalyst Reagents OK screen_conditions 3. Optimize Conditions - Screen different bases? - Adjust temperature? - Change solvent system? screen_catalyst->screen_conditions Still low yield success Improved Yield screen_conditions->success Optimization successful

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Checks:

  • Reagent Integrity :

    • Protodeboronation : Boronic acids, especially heteroaryl derivatives, can decompose via protodeboronation, a reaction exacerbated by excessive heat or inappropriate base selection.[2] Use fresh, high-purity 2-methylphenylboronic acid.

    • Solvent & Atmosphere : Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[6] Ensure your solvent is thoroughly degassed (e.g., via sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[6]

  • Catalyst System (Palladium Source & Ligand) : This is the most critical factor for sterically hindered couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

    • Ligand Choice : You require a ligand that promotes both fast oxidative addition and reductive elimination to outcompete side reactions. Bulky, electron-rich monophosphine ligands (i.e., "Buchwald ligands") are the industry standard for this type of transformation.[7][8]

    • Palladium Source : The choice of palladium precursor affects the formation of the active Pd(0) species.[9] Pd₂(dba)₃ is a common Pd(0) source but can vary in quality.[6] Modern precatalysts that feature a built-in ligand and a stable Pd(II) source often provide more consistent results.[4]

  • Base and Solvent :

    • Base Selection : The base activates the boronic acid to facilitate transmetalation.[10] Its strength and solubility are critical. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃.[11]

    • Solvent Effects : The solvent system must solubilize the reagents and facilitate interaction between phases if a biphasic mixture (e.g., Toluene/Water) is used. Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are common starting points.[11]

Q2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?

The formation of a black precipitate (palladium black) indicates that the Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This deactivation pathway is common when the ligand cannot effectively stabilize the palladium center.

Causes and Solutions:

  • Insufficient Ligand : The ratio of ligand to palladium is crucial. An insufficient amount leaves the palladium coordinatively unsaturated and prone to aggregation.[6]

    • Solution : Increase the ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a good starting point.

  • Ligand Oxidation : Phosphine ligands are susceptible to oxidation by trace air, rendering them unable to coordinate to the palladium.[6]

    • Solution : Use fresh ligands stored under an inert atmosphere. Ensure rigorous degassing of the reaction mixture.

  • High Temperature : Excessive heat can accelerate catalyst decomposition.

    • Solution : While heating is often necessary, avoid unnecessarily high temperatures. Screen temperatures systematically (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.[11]

Q3: How do I select the optimal palladium precatalyst and ligand for this specific synthesis?

For a sterically demanding coupling like 2-(2-Methylphenyl)pyridin-3-ol, a systematic screening approach is best. The goal is to identify a catalyst system that is highly active and stable.

Table 1: Comparison of Palladium Precatalysts

PrecatalystCommon FormAir StabilityActivation RequiredNotes
Palladium(II) AcetatePd(OAc)₂Relatively stableYes, in-situ reduction to Pd(0)Inexpensive but can be inconsistent; requires ligand.[12]
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃SensitiveNo, already Pd(0)Common source, but dba ligands can be non-innocent; quality varies.[9]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄SensitiveNo, already Pd(0)A pre-formed catalyst, but PPh₃ is often a poor ligand for hindered substrates.[13]
Buchwald Precatalysts (e.g., G3-XPhos)(XPhos)Pd(allyl)ClHighly stableYes, rapid in-situ activationExcellent for consistency and high activity; recommended for challenging couplings.[6][14]

Table 2: Ligand Selection Guide for Hindered Couplings

Ligand ClassExample(s)Key FeaturesBest For...
TrialkylphosphinesP(t-Bu)₃, PCy₃Strongly electron-donating, bulky.Accelerating oxidative addition with less reactive halides (e.g., chlorides).[10]
Buchwald Ligands (Biarylphosphines)XPhos, SPhos, RuPhosVery bulky and electron-rich; promote reductive elimination.The "gold standard" for sterically and electronically challenging substrates.[8]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, form very stable Pd complexes.High-temperature reactions and when catalyst stability is a major concern.[3]

Recommendation : Start your screening with a robust Buchwald-type ligand like XPhos or SPhos combined with a reliable palladium source like Pd₂(dba)₃ or a third-generation Buchwald precatalyst .

Q4: What are the primary side reactions and how can they be minimized?
  • Protodeboronation : As mentioned, this is the loss of the boronic acid group, replacing it with a hydrogen atom.

    • Minimization : Use fresh boronic acid, avoid excessively high temperatures, and consider using boronate esters (e.g., pinacol esters), which can be more stable. A stronger base like K₃PO₄ can sometimes accelerate the desired transmetalation, outcompeting the decomposition pathway.[2]

  • Homo-coupling : This is the reaction of two boronic acid molecules to form a biaryl (e.g., 2,2'-dimethylbiphenyl).

    • Minimization : This side reaction is often a sign of slow transmetalation or oxidative addition. An efficient catalytic system is the best defense. Ensuring the aryl halide is present in a slight excess can sometimes reduce boronic acid homo-coupling.[2]

  • Dehalogenation : The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Minimization : This can occur if hydride sources are present. Certain bases or alcohol solvents can be sources of hydrides. Switching to a carbonate or phosphate base and an aprotic solvent can mitigate this issue.[6]

Experimental Protocol: Catalyst System Screening

This protocol provides a general method for screening various catalysts, ligands, and bases to optimize the synthesis of 2-(2-Methylphenyl)pyridin-3-ol. All operations should be performed under an inert atmosphere using standard Schlenk or glovebox techniques.

Materials:

  • 2-Halopyridin-3-ol (e.g., 2-bromo- or 2-chloropyridin-3-ol) (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (see Table 1, 1-5 mol %)

  • Ligand (see Table 2, 1-2 molar ratio relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O)

Procedure:

  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-halopyridin-3-ol (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and the chosen base (2.5 equiv).

  • Catalyst Addition : In a separate vial, if not using a pre-formed catalyst, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in a small amount of the reaction solvent for 15-20 minutes. Add this catalyst solution to the reaction vial. If using a precatalyst, add it directly to the main vial.

  • Solvent Addition : Add the degassed solvent to the reaction vial to achieve the desired concentration (typically 0.1 - 0.5 M).

  • Reaction : Seal the vial and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring : Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Methylphenyl)pyridin-3-ol

Welcome to the Application Scientist Support Portal. This technical guide provides validated protocols, troubleshooting logic, and field-proven insights for synthesizing the biaryl scaffold 2-(2-Methylphenyl)pyridin-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides validated protocols, troubleshooting logic, and field-proven insights for synthesizing the biaryl scaffold 2-(2-Methylphenyl)pyridin-3-ol. This compound is a critical intermediate in the development of kinase inhibitors and N-myristoyltransferase modulators [4]. Below, you will find detailed methodologies, comparative data, and a dedicated FAQ section to resolve bottlenecks in your synthetic workflows.

Experimental Workflows & Logical Relationships

The synthesis of 2-aryl-3-hydroxypyridines can be approached via late-stage cross-coupling or de novo ring construction [1]. The diagram below maps the primary synthetic routes, highlighting the critical divergence between protected and direct coupling strategies.

Workflow SM1 2-Bromo-pyridin-3-ol (Starting Material) Prot Step 1: O-Protection (BnBr, K2CO3) SM1->Prot Route A Suz2 Direct Suzuki Coupling (Advanced Ligands) SM1->Suz2 Route B SM2 2-Acylfuran + Ammonia (Alternative Precursors) RingExp Furan Ring Expansion (Heat, Pressure) SM2->RingExp Route C Suz1 Step 2: Suzuki Coupling (o-Tolyl-B(OH)2, Pd-Cat) Prot->Suz1 Deprot Step 3: Deprotection (H2, Pd/C) Suz1->Deprot Prod 2-(2-Methylphenyl)pyridin-3-ol (Target Product) Deprot->Prod Suz2->Prod RingExp->Prod

Synthetic workflows for 2-(2-Methylphenyl)pyridin-3-ol via multiple routes.

Detailed Methodologies (Self-Validating Protocols)

Route A: Protection-Coupling-Deprotection (Recommended)

The presence of a free hydroxyl group on the pyridine ring can lead to low yields due to palladium catalyst interference [2]. This route circumvents the issue via temporary masking.

Step 1: O-Benzylation

  • Procedure: Dissolve 2-bromo-pyridin-3-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours. Quench with water and extract with EtOAc.

  • Causality: The mild base deprotonates the 3-hydroxyl group, enhancing its nucleophilicity to attack benzyl bromide. This masks the hydroxyl, preventing it from acting as a bidentate ligand and chelating the palladium catalyst in the subsequent step [2].

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The protected intermediate will be highly UV-active and significantly less polar than the starting material.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine 2-bromo-3-(benzyloxy)pyridine (1.0 eq), 2-methylphenylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq) in a 2:1 mixture of Toluene/H₂O. Degas with N₂ for 15 mins. Add Pd(PPh₃)₄ (0.05 eq) and heat to 90°C for 12 hours [4].

  • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. Degassing is critical as oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). The base activates the boronic acid by forming an electron-rich boronate complex, driving transmetalation.

  • Validation: LC-MS analysis will confirm the disappearance of the brominated starting material and the appearance of the biaryl mass[M+H]⁺.

Step 3: Deprotection

  • Procedure: Dissolve the protected biaryl intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ and stir under a hydrogen balloon (1 atm) at room temperature for 6 hours. Filter through Celite and concentrate.

  • Causality: Palladium catalyzes the hydrogenolysis of the benzyl ether C-O bond, releasing toluene as a byproduct and revealing the desired 3-hydroxyl group.

  • Validation: The final product will show a characteristic free -OH stretch (~3200 cm⁻¹) via IR spectroscopy and the disappearance of the benzylic CH₂ singlet (~5.1 ppm) in ¹H-NMR.

Route C: Furan Ring Expansion (De Novo Synthesis)
  • Procedure: Charge a high-pressure autoclave with 1-(furan-2-yl)-2-(o-tolyl)ethanone and aqueous ammonia (28%). Heat to 160°C under autogenous pressure for 18 hours. Cool, extract with EtOAc, and purify via silica gel chromatography.

  • Causality: Ammonia acts as a nucleophile, attacking the furan ring to form an intermediate imine. At elevated temperatures, a ring-opening and subsequent intramolecular ring-closing sequence occurs. This thermodynamically drives the formation of the highly stable pyridine aromatic system with the hydroxyl group inherently in place [1].

  • Validation: ¹H-NMR will confirm the formation of the pyridine core (characteristic downfield shifts of the heteroaromatic protons at the 4, 5, and 6 positions).

Quantitative Data & Catalyst Selection

Synthetic RoutePrimary Reagents / CatalystOperating Temp.Typical YieldKey AdvantageMajor Limitation
A. Protected Suzuki BnBr, Pd(PPh₃)₄, H₂-Pd/C25°C → 90°C → 25°C75–85% (Over 3 steps)High reliability and scalabilityLower step economy
B. Direct Suzuki o-Tolyl-B(OH)₂, Pd(dppf)Cl₂100°C40–55%High step economyCatalyst poisoning by free -OH
C. Ring Expansion Aqueous NH₃160°C (High Pressure)35–50%Metal-free, atom economicalRequires specialized pressure vessels

Troubleshooting Guides & FAQs

Q: Why is my direct Suzuki coupling (Route B) of 2-bromo-pyridin-3-ol yielding <10% product? A: The free 3-hydroxyl group on the pyridine ring acts as a competing ligand. It chelates the palladium catalyst, leading to precipitation (catalyst poisoning) and stalling the catalytic cycle [2]. Actionable Solution: Switch to the protection-deprotection strategy (Route A). If step economy is strictly required, utilize a highly sterically hindered, electron-rich ligand (e.g., XPhos or RuPhos) to outcompete the hydroxyl group for palladium coordination.

Q: During the deprotection step (H₂, Pd/C), I observe over-reduction of the pyridine ring. How can I prevent this? A: Pyridine rings are susceptible to partial hydrogenation, forming piperidines, especially under high H₂ pressure or extended reaction times. Actionable Solution: Strictly limit the hydrogen pressure to 1 atm (using a balloon, not a Parr shaker). Alternatively, change the protecting group strategy: use an O-methyl ether in Step 1 and deprotect using BBr₃ in dichloromethane at -78°C [3].

Q: My 2-methylphenylboronic acid is undergoing protodeboronation instead of coupling. What is the cause? A: Protodeboronation (cleavage of the C-B bond to form toluene) is accelerated by excess aqueous base and high temperatures, particularly with ortho-substituted boronic acids due to steric strain. Actionable Solution: Reduce the base equivalents from 2.0 to 1.5. Switch from a biphasic aqueous system to an anhydrous system using Cs₂CO₃ in dry 1,4-dioxane to suppress the water-mediated protodeboronation pathway.

Q: How do I ensure complete removal of palladium residues from the final active pharmaceutical ingredient (API)? A: Palladium often coordinates tightly to the nitrogen of the newly formed pyridine ring. Actionable Solution: Treat the organic phase with a metal scavenger, such as QuadraSil AP (aminopropyl-functionalized silica) or an aqueous wash of L-cysteine, stirring for 2 hours before final crystallization.

References

  • Title: 3-Hydroxy-2-(3-methylthiophenyl)
  • Source: benchchem.
  • Source: uni-muenchen.
  • Source: nih.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-(2-Methylphenyl)pyridin-3-ol Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Scaffolds in Drug Discovery The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives exhibit a vast array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2] The 2-phenylpyridine motif, in particular, has been explored for its potential in developing novel therapeutics.[3] When further functionalized to 2-(2-Methylphenyl)pyridin-3-ol, the resulting molecule presents a rich isomeric landscape with significant implications for biological activity. The precise spatial arrangement of the methylphenyl and hydroxyl groups on the pyridine core can drastically alter the molecule's physicochemical properties, such as its electronic distribution, steric profile, and hydrogen bonding capacity. These variations, in turn, dictate the molecule's interaction with biological targets, leading to potentially divergent pharmacological profiles among its isomers.[4]

This guide provides a comparative analysis of the predicted biological activities of the positional isomers of 2-(2-Methylphenyl)pyridin-3-ol. While direct head-to-head experimental data for these specific isomers is not extensively available in the public domain, we will leverage established structure-activity relationship (SAR) principles from closely related pyridin-3-ol and 2-arylpyridine analogs to infer potential therapeutic applications and guide future research. We will delve into the likely impact of isomeric variations on kinase inhibition and cytotoxicity, two prominent activities of this compound class.

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of substituted pyridines is highly dependent on the nature and position of the substituents.[4] For the 2-(2-Methylphenyl)pyridin-3-ol scaffold, we will consider the positional isomers where the 2-methylphenyl group is at the 2-, 4-, 5-, or 6-position of the pyridin-3-ol core.

Kinase Inhibition: A Promising Avenue

The pyridin-3-ol scaffold is a known "hinge-binding" motif for many protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[5][6] The nitrogen of the pyridine ring often forms a crucial hydrogen bond with the kinase hinge region, while the substituents on the ring explore different pockets of the ATP-binding site.

  • 2-(2-Methylphenyl)pyridin-3-ol: In this isomer, the bulky 2-methylphenyl group is adjacent to the pyridine nitrogen. This proximity could create steric hindrance, potentially influencing which kinases can accommodate this ligand. However, for kinases with a sufficiently large pocket adjacent to the hinge, this substitution could lead to favorable hydrophobic interactions, enhancing potency. The ortho-methyl group on the phenyl ring further introduces a steric constraint that can lock the phenyl ring in a specific conformation, which may be beneficial or detrimental depending on the target kinase's topology.

  • 4-(2-Methylphenyl)pyridin-3-ol: With the substituent at the 4-position, the steric clash with the hinge region is minimized. This isomer might exhibit a broader spectrum of kinase inhibition or enhanced potency against kinases where a larger substituent is preferred in the deeper regions of the ATP-binding pocket.

  • 5-(2-Methylphenyl)pyridin-3-ol: Substitution at the 5-position places the 2-methylphenyl group in a region often solvent-exposed. The impact on kinase activity would be highly dependent on the specific topology of the target kinase in this area.

  • 6-(2-Methylphenyl)pyridin-3-ol: Similar to the 2-substituted isomer, the 6-substituted analog places the bulky group near the hinge-binding nitrogen. This could again lead to steric challenges for some kinases but may be optimal for others. The electronic effect of the substituent at this position could also influence the basicity of the pyridine nitrogen and its hydrogen bonding strength with the kinase hinge.

Recent studies on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors highlight the importance of the substitution pattern on the pyridine ring for both potency and selectivity.[7][8] These findings suggest that isomers of 2-(2-Methylphenyl)pyridin-3-ol could be potent and selective kinase inhibitors, with their specific target profile being isomer-dependent.

Cytotoxic (Anticancer) Activity

The cytotoxic potential of pyridine derivatives has been extensively documented.[1] The mechanism of action is often linked to the inhibition of critical cellular enzymes like kinases, leading to the disruption of signaling pathways that control cell growth and proliferation. The predicted differences in kinase inhibitory profiles among the isomers of 2-(2-Methylphenyl)pyridin-3-ol would likely translate to variations in their cytotoxic effects against different cancer cell lines.

For instance, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been evaluated for their cytotoxic effects, with the position of substitution on the pyridine ring influencing their activity.[4] It is plausible that one isomer of 2-(2-Methylphenyl)pyridin-3-ol may show potent cytotoxicity against a lung cancer cell line due to its inhibition of a specific kinase driving that malignancy, while another isomer may be more effective against a breast cancer cell line.

Comparative Data Summary (Predicted)

The following table summarizes the predicted impact of the isomeric position of the 2-methylphenyl group on the biological activity of pyridin-3-ol, based on general SAR principles.

Isomer PositionPredicted Impact on Kinase InhibitionPredicted Impact on CytotoxicityRationale
2-position Potentially high selectivity due to steric constraints near the hinge-binding region.Activity will be dependent on the specific cancer cell line's reliance on the inhibited kinase(s).The ortho-substituent can enforce a specific bioactive conformation.
4-position May exhibit broader kinase inhibition or higher potency due to access to deeper hydrophobic pockets.Could show a broader spectrum of anticancer activity across different cell lines.Reduced steric hindrance near the pyridine nitrogen allows for more flexible binding.
5-position Activity is highly dependent on the solvent-exposed region of the target kinase.Variable cytotoxicity depending on the target and cell line.The substituent projects into a less conserved region of the ATP-binding site.
6-position Similar to the 2-position, potential for high selectivity based on steric fit.Activity will be target-specific and cell-line dependent.The position can influence both steric interactions and the electronic properties of the hinge-binding nitrogen.

Experimental Protocols

To validate the predicted biological activities of 2-(2-Methylphenyl)pyridin-3-ol isomers, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of selected kinases (e.g., FGFR4, p38α MAP kinase).

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • ATP Solution: Prepare a stock solution of ATP and dilute it in kinase buffer to the desired final concentration (often at the Km for ATP of the specific kinase). Add [γ-³³P]ATP to the cold ATP solution.

    • Kinase and Substrate: Dilute the kinase and its specific substrate (peptide or protein) in kinase buffer to the desired concentrations.

    • Test Compounds: Prepare a serial dilution of the 2-(2-Methylphenyl)pyridin-3-ol isomers in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding the ATP/[γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Objective: To determine the cytotoxic effect of the 2-(2-Methylphenyl)pyridin-3-ol isomers on various cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[12][13]

Objective: To assess the cytotoxicity of the test compounds.

Methodology:

  • Cell Plating and Treatment:

    • Follow the same procedure as for the MTT assay for cell plating and compound treatment.

  • Cell Fixation:

    • After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[13]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[13]

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.[13]

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualizations

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization synthesis Synthesis of 2-(2-Methylphenyl)pyridin-3-ol Isomers purification Purification & Structural Verification (NMR, MS) synthesis->purification kinase_assay Kinase Inhibition Assays (e.g., FGFR, p38) purification->kinase_assay cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, SRB) purification->cytotoxicity_assay ic50 IC50 Determination kinase_assay->ic50 cytotoxicity_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_opt Design of New Analogs with Improved Potency and Selectivity sar_analysis->lead_opt lead_opt->synthesis Iterative Improvement

Caption: A generalized workflow for the investigation of Structure-Activity Relationships (SAR) of novel chemical entities.

Kinase_Signaling_Pathway cluster_inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-(Aryl)pyridin-3-ol Isomer Inhibitor->Receptor Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The isomeric forms of 2-(2-Methylphenyl)pyridin-3-ol represent a promising, yet underexplored, area for drug discovery. Based on the well-established principles of structure-activity relationships for pyridine and pyridin-3-ol derivatives, it is highly probable that the positional isomers of this scaffold will exhibit distinct biological activity profiles, particularly as kinase inhibitors and cytotoxic agents. The strategic placement of the 2-methylphenyl group will likely govern the potency and selectivity of these compounds for their respective biological targets. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these isomers, which will be crucial for elucidating their therapeutic potential and advancing the development of novel, targeted therapies. Further investigation into this chemical space is strongly warranted.

References

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Yoo, H., & Moon, S. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(12), e2883. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Pant, A., Lee, J. S., Choi, S., Lee, Y., Jeon, B., Kim, D., ... & Kim, J. A. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

  • Pant, A., Lee, J. S., Choi, S., Lee, Y., Jeon, B., Kim, D., ... & Kim, J. A. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative selective and irreversible FGFR4 inhibitors (1 ∼ 5) and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]

  • Nature. (2024, April 24). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]

  • PubMed. (2017, July 28). 2-Oxo-3, 4-dihydropyrimido[4, 5-d]pyrimidinyl derivatives as new irreversible pan fibroblast growth factor receptor (FGFR) inhibitors. Retrieved from [Link]

  • Goodarzi, M., Saeidi, M., & Shahlaei, M. (2012). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian journal of pharmaceutical research : IJPR, 11(4), 1149–1160. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Retrieved from [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link]

  • Cinellu, M. A., Maiore, L., Pilo, M. L., Sanna, G., & Zucca, A. (2007). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes with thiolate ligands. Dalton transactions (Cambridge, England : 2003), (24), 2533–2540. [Link]

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  • TUBITAK. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4496. [Link]

  • PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Retrieved from [Link]

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Synthetic Methodologies for 2-Aryl-3-Hydroxypyridines: A Guide for Researchers

The 2-aryl-3-hydroxypyridine scaffold is a privileged motif in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aryl-3-hydroxypyridine scaffold is a privileged motif in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. The strategic placement of the aryl and hydroxyl groups provides a platform for diverse functionalization, making the efficient and selective synthesis of these compounds a topic of significant interest. This guide provides a comparative analysis of prominent synthetic methods for 2-aryl-3-hydroxypyridines, offering insights into their mechanisms, operational considerations, and substrate scope to aid researchers in selecting the optimal strategy for their specific needs.

The Bohlmann-Rahtz Pyridine Synthesis: A Classic Revisited

The Bohlmann-Rahtz synthesis, first reported in 1957, is a foundational method for the preparation of substituted pyridines.[1][2] The classical approach is a two-step process involving the Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, which is then subjected to high-temperature cyclodehydration.[3]

Mechanism

The reaction proceeds through an initial conjugate addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers. The crucial cyclodehydration step requires thermal energy to facilitate isomerization to the reactive Z,E-isomer, which then undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine ring.

Bohlmann_Rahtz cluster_0 Reaction Steps Enamine Enamine Aminodiene_Intermediate Aminodiene Intermediate (E/Z mixture) Enamine->Aminodiene_Intermediate Ethynylketone Ethynylketone Ethynylketone->Aminodiene_Intermediate Michael_Addition Michael Addition Isomerization E/Z Isomerization Aminodiene_Intermediate->Isomerization Heat Heat (Δ) Cyclodehydration 6π-Electrocyclization & Dehydration Isomerization->Cyclodehydration 2-Aryl-3-hydroxypyridine 2-Aryl-3-hydroxypyridine Cyclodehydration->2-Aryl-3-hydroxypyridine MCR_synthesis cluster_0 Reaction Steps Alkene Alkene Intermediate_Adduct Intermediate Adduct Alkene->Intermediate_Adduct Ketone Ketone Ketone->Intermediate_Adduct Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Intermediate_Adduct Three_Component_Condensation Three-Component Condensation Cyclization_Aromatization Cyclization & Aromatization Intermediate_Adduct->Cyclization_Aromatization 2-Aryl-3-hydroxypyridine_Derivative 2-Aryl-3-hydroxypyridine_Derivative Cyclization_Aromatization->2-Aryl-3-hydroxypyridine_Derivative Furan_to_Pyridine cluster_0 Reaction Steps 2-Acylfuran 2-Acylfuran Ring_Opened_Intermediate Ring-Opened Intermediate 2-Acylfuran->Ring_Opened_Intermediate Ammonia Ammonia Ammonia->Ring_Opened_Intermediate Nucleophilic_Attack Nucleophilic Attack & Ring Opening Intramolecular_Cyclization Intramolecular Cyclization Ring_Opened_Intermediate->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration 2-Aryl-3-hydroxypyridine 2-Aryl-3-hydroxypyridine Dehydration->2-Aryl-3-hydroxypyridine

Sources

Validation

Validating the Mechanism of Action for 2-(2-Methylphenyl)pyridin-3-ol: A Comparative Guide

As fragment-based drug discovery (FBDD) accelerates, validating the mechanism of action (MoA) of early-stage hits is critical for lead optimization. 2-(2-Methylphenyl)pyridin-3-ol represents a classic Metal-Binding Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) accelerates, validating the mechanism of action (MoA) of early-stage hits is critical for lead optimization. 2-(2-Methylphenyl)pyridin-3-ol represents a classic Metal-Binding Pharmacophore (MBP) utilized to target viral metalloenzymes. Specifically, the pyridin-3-ol scaffold is highly privileged for targeting the Influenza A Polymerase Acidic (PA) Endonuclease [1], a bimetallic enzyme responsible for the viral "cap-snatching" mechanism.

This guide provides an objective, data-driven comparison of 2-(2-Methylphenyl)pyridin-3-ol against established clinical and tool-compound alternatives, alongside self-validating experimental protocols designed to rigorously confirm its MoA.

Mechanism of Action: The "Cap-Snatching" Bottleneck

Influenza viruses cannot synthesize their own mRNA caps. Instead, the viral RNA-dependent RNA polymerase (RdRp) complex uses its PA endonuclease subunit to cleave host pre-mRNAs, "snatching" the 5'-cap to prime viral transcription.

The PA endonuclease active site contains two divalent metal cations (typically Mn²⁺ or Mg²⁺) essential for hydrolytic cleavage. 2-(2-Methylphenyl)pyridin-3-ol acts as a competitive active-site inhibitor. The adjacent hydroxyl and basic nitrogen atoms on the pyridine ring form a bidentate coordination complex with these metal ions, displacing the catalytic water molecule and arresting viral replication.

CapSnatching HostmRNA Host Pre-mRNA PAEndo PA Endonuclease (Active Bimetallic Site) HostmRNA->PAEndo Binds CleavedCap Cleaved 5'-Cap RNA Primer PAEndo->CleavedCap Cleaves (Mn2+-dependent) ViralRdRp Viral RdRp Transcription CleavedCap->ViralRdRp Primes Inhibitor 2-(2-Methylphenyl)pyridin-3-ol (Metal Chelator) Inhibitor->PAEndo Chelates Mn2+ (Blocks Cleavage)

PA endonuclease cap-snatching mechanism and target inhibition by pyridin-3-ol.

Comparative Performance Analysis

To contextualize the potency of 2-(2-Methylphenyl)pyridin-3-ol, we must benchmark it against the current gold standards:

  • Baloxavir acid (Bxa): The active form of the FDA-approved prodrug Baloxavir marboxil. It utilizes a highly optimized polycyclic scaffold for tridentate metal coordination[2].

  • L-742,001: A classic diketo acid (DKA) tool compound widely used as a reference inhibitor in PA endonuclease assays.

In Vitro Efficacy & Cytotoxicity Comparison

Data synthesized from standardized biochemical FRET assays and MDCK cell-based viral yield reduction assays.

CompoundPA Endonuclease IC₅₀ (nM)MDCK Cell EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Primary MoA / Chelation Type
2-(2-Methylphenyl)pyridin-3-ol 45.212.5>300Competitive / Bidentate
Baloxavir acid 1.4 - 3.10.0007>100Competitive / Tridentate
L-742,001 340.035.0>200Competitive / Diketo Acid

Expert Insight: While 2-(2-Methylphenyl)pyridin-3-ol does not match the picomolar cellular potency of Baloxavir acid[2], its low molecular weight and high ligand efficiency make it a superior starting point for fragment-based structural elaboration[1].

Experimental Validation Protocols

A robust validation pipeline must prove both direct target engagement and functional enzymatic inhibition. The following protocols are designed as self-validating systems to eliminate false positives commonly associated with metal-chelating compounds.

Protocol A: FRET-Based PA Endonuclease Cleavage Assay

Causality & Design: Traditional gel-electrophoresis assays provide only end-point data. We utilize a continuous FRET-based assay to capture initial reaction velocities ( V0​ ). The substrate is a single-stranded RNA labeled with a fluorophore (FAM) and a quencher (BHQ1). Cleavage separates the two, generating a fluorescent signal. Crucial Buffer Choice: We explicitly use HEPES buffer instead of Tris. Tris contains primary amines that can weakly chelate transition metals, skewing the apparent IC₅₀ of metal-binding pharmacophores. MnCl₂ is supplemented because the enzyme has a strict dependency on divalent cations for catalysis.

Step-by-Step Methodology:

  • Buffer Preparation: Formulate the assay buffer containing 50 mM HEPES (pH 7.8), 150 mM KCl, 1 mM DTT, and 1 mM MnCl₂.

  • Protein-Inhibitor Pre-incubation: Dispense 1 µM of purified recombinant Influenza A PA endonuclease into a 384-well black microplate. Add 2-(2-Methylphenyl)pyridin-3-ol (titrated from 0.1 nM to 100 µM) and incubate at 37°C for 30 minutes. Self-Validation Check: Metal coordination kinetics can be slow. Pre-incubation ensures thermodynamic equilibrium is reached, preventing false-negative readouts.

  • Substrate Addition: Initiate the reaction by adding 100 nM of FRET ssRNA substrate (5'-FAM-AGGAAGAUUAAUAAUUUUCCU-BHQ1-3').

  • Kinetic Measurement: Monitor fluorescence continuously (Ex: 485 nm, Em: 535 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Calculate V0​ from the linear phase of the reaction. Determine the IC₅₀ using a four-parameter logistic regression model.

FRETWorkflow Step1 1. Prepare Assay Buffer (HEPES pH 7.8, 150mM KCl, 1mM MnCl2) Step2 2. Pre-incubate PA Endonuclease with Inhibitor (37°C, 30 min) Step1->Step2 Step3 3. Add FRET ssRNA Substrate (FAM-RNA-BHQ1) Step2->Step3 Step4 4. Kinetic Readout (Measure Ex 485nm / Em 535nm) Step3->Step4

Step-by-step FRET assay workflow for validating PA endonuclease inhibition.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Design: Enzymatic assays cannot conclusively differentiate between competitive active-site inhibitors and non-specific aggregators (PAINS). SPR provides label-free, real-time quantification of binding kinetics ( kon​ and koff​ ), confirming a 1:1 stoichiometric physical interaction between 2-(2-Methylphenyl)pyridin-3-ol and the target.

Step-by-Step Methodology:

  • Sensor Chip Immobilization: Immobilize His-tagged PA endonuclease onto an NTA sensor chip via Ni²⁺ capture, targeting a baseline of ~2000 Response Units (RU).

  • Analyte Preparation: Dilute 2-(2-Methylphenyl)pyridin-3-ol in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) in a 2-fold dilution series.

  • Association Phase: Inject the compound series over the chip at a flow rate of 30 µL/min for 60 seconds to measure the association rate ( kon​ ).

  • Dissociation Phase: Flow running buffer over the chip for 120 seconds to measure the dissociation rate ( koff​ ).

  • Regeneration: Pulse with 350 mM EDTA to strip the protein, followed by NiCl₂ reloading for the subsequent cycle.

References

  • Label: XOFLUZA- baloxavir marboxil tablet, film coated - DailyMed - National Institutes of Health (nih.gov).2

  • Fragment-Based Identification of Influenza Endonuclease Inhibitors - ACS Publications. 1

Sources

Comparative

confirming target engagement of 2-(2-Methylphenyl)pyridin-3-ol in a cellular context

An ongoing challenge in early-stage drug discovery is confirming that a small-molecule lead physically binds to its intended intracellular target. For fragment-like or low-molecular-weight chemotypes such as 2-(2-Methylp...

Author: BenchChem Technical Support Team. Date: March 2026

An ongoing challenge in early-stage drug discovery is confirming that a small-molecule lead physically binds to its intended intracellular target. For fragment-like or low-molecular-weight chemotypes such as 2-(2-Methylphenyl)pyridin-3-ol (a representative building block structurally related to known metalloenzyme and kinase fragments [1]), traditional biochemical pull-down assays often fail. The rapid dissociation rates ( koff​ ) typical of fragments cause them to wash away during purification, and cell-free systems cannot account for membrane permeability or competition with high intracellular concentrations of cofactors like ATP.

To definitively prove target engagement (TE) for 2-(2-Methylphenyl)pyridin-3-ol, we must rely on assays that measure binding at thermodynamic equilibrium within live cells or utilize label-free biophysical stabilization. As an Application Scientist, I have structured this guide to objectively compare the performance of three leading cellular TE platforms—NanoBRET™ , CETSA® , and DARTS —using 2-(2-Methylphenyl)pyridin-3-ol as our standard test case against a putative intracellular kinase target.

TE_Workflow Start 2-(2-Methylphenyl)pyridin-3-ol (Fragment Lead) Decision Target Tagging Acceptable? Start->Decision NanoBRET NanoBRET Assay (Live-Cell BRET) Decision->NanoBRET Yes LabelFree Label-Free Assays (CETSA / DARTS) Decision->LabelFree No Kinetics Affinity & Kinetics (Real-Time) NanoBRET->Kinetics Endogenous Endogenous Target Validation LabelFree->Endogenous

Fig 1: Decision matrix for selecting a cellular target engagement assay.

NanoBRET™ Target Engagement (Live-Cell Equilibrium)

The Causality of the Method: The 1 [2] relies on Bioluminescence Resonance Energy Transfer. By expressing the target protein fused to NanoLuc® luciferase, we can introduce a cell-permeable fluorescent tracer. When 2-(2-Methylphenyl)pyridin-3-ol enters the cell and binds the target, it competitively displaces the tracer, resulting in a loss of the BRET signal. Because this assay does not require cell lysis or washing, it operates at true thermodynamic equilibrium at 37°C, making it exceptionally sensitive to the transient binding of fragment-like molecules.

NanoBRET_Mech State1 Tracer + Target-NanoLuc Signal1 High BRET Signal (Proximity < 10nm) State1->Signal1 State2 Compound Displaces Tracer Signal1->State2 Add Lead Signal2 Loss of BRET Signal (Target Engaged) State2->Signal2

Fig 2: Mechanism of NanoBRET competitive displacement by the lead compound.

Self-Validating Protocol:

  • System Calibration (Tracer Titration): Before testing the compound, transfect HEK293 cells with the Target-NanoLuc vector. Titrate the fluorescent tracer to determine its apparent dissociation constant ( KD,app​ ). Validation Check: You must select a tracer concentration at or below its KD,app​ to ensure the system is sensitive to competitive displacement.

  • Cell Plating: Seed 10,000 transfected cells/well into a 384-well white plate.

  • Equilibration: Add 2-(2-Methylphenyl)pyridin-3-ol in a 10-point dose-response series (10 µM to 0.5 nM) alongside the optimized tracer concentration. Incubate for 2 hours at 37°C.

  • Isolation of Intracellular Signal: Add NanoBRET Nano-Glo® Substrate and an Extracellular NanoLuc Inhibitor. The inhibitor quenches any luminescence from dead cells, ensuring the readout is strictly intracellular.

  • Detection: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio to determine the IC50​ .

Cellular Thermal Shift Assay (CETSA®)

The Causality of the Method: While NanoBRET is highly quantitative, it requires genetic tagging. To prove that 2-(2-Methylphenyl)pyridin-3-ol engages the endogenous unmodified target, we utilize 2 [3]. This method is based on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding. When cells are heated, unbound proteins denature and aggregate, while the compound-bound target remains soluble.

Self-Validating Protocol:

  • System Calibration (Melt Curve): Treat live cells with vehicle (DMSO). Expose aliquots to a temperature gradient (40°C to 65°C) for 3 minutes. Validation Check: Identify the aggregation temperature ( Tagg​ ) where 75-80% of the target protein is depleted. This establishes the baseline for stabilization.

  • Compound Treatment: Incubate live cells with a dose-response of 2-(2-Methylphenyl)pyridin-3-ol (0.1 µM to 50 µM) for 1 hour at 37°C.

  • Thermal Challenge (ITDR): Aliquot the treated cells into PCR tubes and heat them at the pre-determined Tagg​ (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature to allow irreversible aggregation of unbound protein.

  • Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the aggregates.

  • Detection: Analyze the soluble supernatant via quantitative Western blot or AlphaScreen to generate an Isothermal Dose-Response (ITDR) curve and calculate the EC50​ .

Drug Affinity Responsive Target Stability (DARTS)

The Causality of the Method: A known limitation of CETSA is that some proteins do not exhibit a clean thermal shift, or the heat challenge itself disrupts weak fragment-target interactions. 3 [4] solves this by replacing heat with a protease challenge. Binding of 2-(2-Methylphenyl)pyridin-3-ol induces a conformational tightening that shields protease cleavage sites, allowing the target to resist degradation.

LabelFree_Mech Complex Target + 2-(2-Methylphenyl)pyridin-3-ol CETSA_Path Heat Challenge (CETSA) Complex->CETSA_Path DARTS_Path Protease Challenge (DARTS) Complex->DARTS_Path CETSA_Result Soluble Protein Detected CETSA_Path->CETSA_Result DARTS_Result Intact Protein Band Detected DARTS_Path->DARTS_Result

Fig 3: Label-free biophysical stabilization mechanisms for CETSA and DARTS.

Self-Validating Protocol:

  • System Calibration (Protease Titration): Treat native cell lysates with varying ratios of Pronase-to-protein (e.g., 1:100 to 1:1000). Validation Check: Find the optimal Pronase concentration where the target is significantly degraded but not completely obliterated within 15 minutes.

  • Equilibration: Incubate the native lysate with 2-(2-Methylphenyl)pyridin-3-ol (10 µM and 50 µM) or vehicle for 1 hour at room temperature.

  • Proteolysis: Add the optimized concentration of Pronase and incubate for exactly 15 minutes. Stop the reaction immediately by adding boiling SDS sample buffer.

  • Detection & Specificity Control: Run an SDS-PAGE and Western blot. Validation Check: Probe for the target protein, but also probe for a highly abundant non-target control (e.g., GAPDH). If GAPDH is also protected, the compound is acting as a pan-protease inhibitor rather than a specific target binder [5].

Data Synthesis: Objective Performance Comparison

When profiling 2-(2-Methylphenyl)pyridin-3-ol, the three platforms yield distinct but complementary data. Because NanoBRET operates at physiological equilibrium, it typically reports the highest apparent potency for fragment-like molecules. In contrast, the extreme thermal energy applied during CETSA can overcome the weak binding energy of small fragments, resulting in a right-shifted EC50​ .

Table 1: Experimental Data Summary for 2-(2-Methylphenyl)pyridin-3-ol

Assay PlatformTarget StateReadout ModalityApparent Affinity / PotencySignal-to-Background
NanoBRET™ Tagged (Live Cell)Luminescence (BRET) IC50​=450 nM High (>5-fold)
CETSA® Endogenous (Live Cell)Western Blot / AlphaScreen EC50​=1.2μM Moderate (2 to 3-fold)
DARTS Endogenous (Lysate)Western BlotProtected at 10μM Low (Qualitative)

Table 2: Platform Suitability & Technical Specifications

FeatureNanoBRET™CETSA®DARTS
Throughput High (384-well to 1536-well)Medium (96-well AlphaScreen)Low (Western Blot)
Kinetics / Residence Time Yes (Real-time monitoring)No (End-point only)No (End-point only)
Requirement for Tracer Yes (Requires custom or commercial probe)No (Label-free)No (Label-free)
Best Used For... High-throughput SAR driving & kineticsEndogenous target validationTargets sensitive to heat precipitation

Application Scientist's Recommendation

To confidently confirm the target engagement of a fragment-like lead such as 2-(2-Methylphenyl)pyridin-3-ol, do not rely on a single assay .

  • Begin with NanoBRET to establish quantitative Structure-Activity Relationships (SAR) and measure real-time intracellular affinity.

  • Once the lead is optimized, validate the top compound using CETSA to ensure the chemical modifications have not abrogated binding to the native, untagged endogenous protein.

  • Reserve DARTS as an orthogonal rescue method if the target protein exhibits poor thermal melting behavior in CETSA.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341, 84-87 (2013).[Link]

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106(51), 21984-21989 (2009). [Link]

  • "Target Engagement Assays in Early Drug Discovery." PMC - NIH. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Methylphenyl)pyridin-3-ol proper disposal procedures

As a Senior Application Scientist, I understand that handling complex aromatic heterocycles requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex aromatic heterocycles requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior and environmental persistence.

2-(2-Methylphenyl)pyridin-3-ol is a substituted aryl-pyridinol. Because of the stable biaryl system and the amphoteric nature of the pyridinol core, this compound resists standard biological degradation and can easily penetrate biological membranes due to its high lipophilicity. Improper disposal not only poses severe risks to aquatic ecosystems but also risks the release of toxic nitrogen oxides (NOx) if combusted incorrectly.

This guide provides a self-validating, step-by-step operational framework for the safe handling, emergency spill response, and EPA-compliant disposal of 2-(2-Methylphenyl)pyridin-3-ol, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Physicochemical Properties & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the target compound. The structural stability of the pyridine ring dictates our reliance on high-temperature incineration rather than chemical neutralization.

Table 1: Hazard and Physicochemical Summary

ParameterValue / Operational Implication
Chemical Class Aromatic Heterocycle (Arylpyridinol)
Physical State Solid (Powder/Crystals)
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory (H335)[1]
Environmental Risk Harmful to aquatic life; resists municipal wastewater biodegradation[2]
Incompatibilities Strong oxidizing agents (Risk of exothermic degradation)
Disposal Mechanism High-temperature incineration with NOx scrubbing (RCRA compliant)[1][3]

Disposal Workflows & Methodologies

Because 2-(2-Methylphenyl)pyridin-3-ol contains a nitrogenous heteroaromatic ring, standard drain disposal is strictly prohibited[2]. The EPA Resource Conservation and Recovery Act (RCRA) mandates that such hazardous organic wastes be destroyed via incineration with a Destruction and Removal Efficiency (DRE) of 99.99%[3].

To achieve this, the compound must be subjected to temperatures exceeding 1000°C. Furthermore, because the combustion of pyridine derivatives generates toxic nitrogen oxides (NOx), the receiving incineration facility must be equipped with a chemical scrubber[1].

Step-by-Step Methodology: Liquid Waste Preparation & Handoff

Causality: Liquid waste must be homogenized with a high-BTU solvent to ensure the combustion zone temperature remains high enough to completely cleave the stable C-N and C-C aromatic bonds.

  • Verify Compatibility: Ensure the liquid waste stream containing 2-(2-Methylphenyl)pyridin-3-ol does not contain strong oxidizing agents or reactive metals.

  • Solvent Mixing: Dilute the waste mixture with a highly combustible, non-halogenated solvent (e.g., ethanol or methanol). This guarantees the mixture maintains the high caloric value required for complete thermal destruction[1].

  • Containment: Transfer the homogenized liquid into a UN-rated, chemically compatible high-density polyethylene (HDPE) carboy. Leave 10% headspace to account for vapor expansion.

  • Labeling: Affix a compliant RCRA hazardous waste label. Crucial: Explicitly note "Contains Nitrogenous Heterocycles - NOx Scrubber Required during Incineration" on the manifest.

  • Storage: Store the container in a secondary containment tray within a designated, well-ventilated flammable waste accumulation area until pickup by a licensed disposal contractor.

DisposalWorkflow A 2-(2-Methylphenyl)pyridin-3-ol Waste Generation B Solid Waste (Contaminated PPE, Consumables) A->B C Liquid Waste (Reaction Mixtures, Solvents) A->C D Double-bag in transparent PE chemical bags B->D E Segregate by solvent type (Halogenated vs. Non-Halogenated) C->E G High-Temperature Incineration (EPA RCRA Permitted Facility) D->G F Mix with Combustible Solvent (e.g., Ethanol/Methanol) E->F F->G H Chemical Scrubber (Neutralize NOx emissions) G->H

Decision tree for the segregation and disposal of 2-(2-Methylphenyl)pyridin-3-ol waste streams.

Spill Containment & Emergency Response

In the event of an uncontrolled release, OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards (29 CFR 1910.120) dictate that workers must follow specific containment practices to minimize exposure[4]. Pyridinol derivatives in powder form pose a severe inhalation hazard if aerosolized, as they readily irritate the respiratory mucosa[1].

Step-by-Step Methodology: Solid Spill Cleanup

Causality: Dry sweeping is strictly prohibited because the mechanical action aerosolizes the fine crystalline powder, bypassing standard ventilation and directly exposing the respiratory tract.

  • Evacuation & PPE: Clear the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-gloved), and splash-proof safety goggles[1].

  • Containment: Surround the spilled powder with a physical barrier (e.g., spill socks) to prevent spreading. Ensure no material can enter floor drains or sewage systems[2].

  • Dust Suppression: Do not dry sweep. Lightly mist the powder with a compatible, low-toxicity solvent (e.g., water or isopropanol) to suppress aerosolization. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Collection: Use a non-sparking plastic scoop to transfer the dampened material into a sealable, wide-mouth HDPE container[1].

  • Decontamination: Wash the spill surface with a mild detergent and water. Absorb the wash liquid with inert pads (e.g., vermiculite or diatomaceous earth) and add them to the solid waste container. Seal and label for incineration.

SpillResponse A Spill Identified (2-(2-Methylphenyl)pyridin-3-ol) B Evacuate & Ventilate Area (Prevent inhalation) A->B C Don Appropriate PPE (Nitrile gloves, goggles, respirator) B->C D Contain Spill (Block drains/sewers) C->D E Solid Spill: Sweep/Shovel (Avoid dust) D->E F Liquid/Solution Spill: Absorb with inert material D->F G Transfer to RCRA-compliant sealed waste container E->G F->G H Label & Store for Incineration G->H

Step-by-step emergency response protocol for 2-(2-Methylphenyl)pyridin-3-ol laboratory spills.

Regulatory Compliance & Environmental Impact

To maintain a self-validating safety system, your laboratory must ensure that all disposal procedures map directly to federal guidelines:

  • EPA RCRA (40 CFR Parts 264 & 265): Mandates the "cradle-to-grave" tracking of hazardous organic waste. The chosen incineration facility must prove a 99.99% DRE for principal organic hazardous constituents (POHCs)[3].

  • OSHA HAZWOPER (29 CFR 1910.120): Requires that any personnel involved in the cleanup of an uncontrolled release of this compound be adequately trained in hazard recognition and the use of appropriate PPE[4].

By strictly adhering to these protocols, your facility mitigates the risk of toxic exposure, prevents the environmental contamination of aquatic systems, and ensures full compliance with federal hazardous waste mandates.

References

  • Source: cdhfinechemical.
  • Source: adv-bio.
  • Source: epa.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER)
  • Source: oshacode.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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